4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2S/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZPGWLYSCSDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445440 | |
| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-70-4 | |
| Record name | 4-(2-Fluoro-4-nitrophenyl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-fluoro-4-nitrophenyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-(2-Fluoro-4-nitrophenyl)thiomorpholine: Synthesis, Structure, and Application
Abstract
This technical guide provides a comprehensive overview of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr). The guide elucidates the principles of its structural characterization, explores its chemical reactivity with a focus on its functional groups, and discusses its role as a strategic precursor for more complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic programs.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a substituted aromatic heterocyclic compound. Its structure is characterized by a thiomorpholine ring attached via its nitrogen atom to a phenyl ring, which is further functionalized with both a fluorine atom and a nitro group. This specific arrangement of functional groups makes it a highly valuable and reactive intermediate in organic synthesis.
The true utility of this molecule lies in its role as a scaffold. The thiomorpholine moiety is a common feature in bioactive molecules, often used as a replacement for the morpholine group to increase lipophilicity or introduce a site for metabolic oxidation at the sulfur atom. The electron-deficient nitro-substituted phenyl ring is primed for further chemical modification, particularly the reduction of the nitro group to an amine, which opens up a vast array of subsequent coupling reactions (e.g., amide bond formation).[1][2] Consequently, this compound serves as a crucial precursor for creating libraries of potential therapeutic agents, including kinase inhibitors, antimicrobials, and drugs targeting neurological disorders.[1][3]
Physicochemical and Structural Properties
The key physicochemical properties of this compound are summarized below. These properties are critical for determining appropriate solvents, reaction conditions, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FN₂O₂S | [4] |
| Molecular Weight | 258.27 g/mol | Calculated |
| IUPAC Name | This compound | [5] |
| Appearance | Expected to be a yellow-colored solid | Analogy to[6] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate) and less soluble in water. | [4][6] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and oxidizing agents in a tightly-sealed container. | [6] |
Structurally, the molecule's conformation is dictated by its two core components. The six-membered thiomorpholine ring is expected to adopt a low-energy chair conformation, which is typical for such saturated heterocycles.[1][2] Detailed crystallographic studies on the closely related analog, 4-(4-nitrophenyl)thiomorpholine, confirm this chair conformation and reveal that the nitrophenyl group resides in a quasi-axial position.[1][2] This spatial arrangement is influenced by weak intermolecular forces, such as C–H···O hydrogen bonds, which stabilize the crystal packing.[1][2]
Synthesis and Mechanistic Pathway
The primary and most efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and is particularly effective here due to the electronic nature of the starting material.
The SNAr Mechanism: An Overview
The SNAr mechanism proceeds via a two-step addition-elimination sequence.[7]
-
Nucleophilic Attack: The nucleophile (the secondary amine of thiomorpholine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (a fluorine atom). This step is possible because the strongly electron-withdrawing nitro group, positioned ortho and para to the halogens, significantly lowers the electron density of the aromatic ring, making it susceptible to attack. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.
In the chosen starting material, 1,2-difluoro-4-nitrobenzene, the fluorine atom at the C1 position (ortho to the nitro group) is more activated towards substitution than the fluorine at the C2 position. The nitrogen of thiomorpholine will selectively displace this C1 fluorine.
Experimental Protocol: Step-by-Step Synthesis
This protocol describes a robust method for the synthesis, purification, and validation of the title compound.
Materials and Reagents:
-
1,2-Difluoro-4-nitrobenzene
-
Thiomorpholine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as the solvent
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in acetonitrile (10 mL per mmol of substrate). Add a mild inorganic base such as potassium carbonate (1.5 eq). The base is crucial as it neutralizes the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
-
Nucleophile Addition: Add thiomorpholine (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Evaporate the solvent under reduced pressure. Dissolve the resulting crude residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthesis workflow for this compound.
Structural Elucidation and Characterization
Confirming the molecular structure of the synthesized compound is a critical, self-validating step. While a specific crystal structure for this compound is not publicly available, a combination of standard spectroscopic techniques provides definitive proof of its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the thiomorpholine ring. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Based on data for the morpholine analog, signals are expected around 8.0 ppm, 7.9 ppm, and 6.9 ppm.[8] The thiomorpholine protons will appear as two distinct multiplets, one for the two methylene groups adjacent to the nitrogen (N-CH₂) and another for the two methylene groups adjacent to the sulfur (S-CH₂).
-
¹³C NMR: The carbon spectrum will show signals for the six unique aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant (typically >240 Hz).[8] Two signals will be present for the aliphatic carbons of the thiomorpholine ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should correspond precisely to the calculated exact mass of the molecule (C₁₀H₁₁FN₂O₂S).[8]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, sequential manner.
Key Reactive Sites
Caption: Key reactive sites on the this compound scaffold.
-
The Nitro Group: This is the most versatile functional handle. It can be readily reduced to an aniline derivative using standard conditions (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with SnCl₂ or Fe/HCl). The resulting primary amine is a nucleophile that can participate in a wide range of coupling reactions to build molecular complexity. This reduction transforms the parent molecule into the valuable intermediate, 4-(4-amino-3-fluorophenyl)thiomorpholine .
-
The Thiomorpholine Sulfur: The sulfur atom is a "metabolically soft spot," meaning it is susceptible to oxidation in biological systems.[1] It can be chemically oxidized to the corresponding sulfoxide or sulfone using agents like m-CPBA or hydrogen peroxide. This allows for fine-tuning of the molecule's polarity, solubility, and hydrogen bonding capacity.
-
The Remaining Fluoro Group: While less reactive than the fluorine that was displaced during synthesis, the remaining fluorine atom can potentially be substituted in a second SNAr reaction under more forcing conditions, allowing for the introduction of a third point of diversity.
Application as a Pharmaceutical Precursor
This molecule is not an end-product but a strategic starting point. After reduction of the nitro group, the resulting aniline is a key building block for synthesizing a wide range of pharmacologically active compounds. The thiomorpholine-aniline core has been incorporated into molecules developed as:
-
Kinase Inhibitors[1]
-
Antifungal and Antimycobacterial Agents[1]
-
Reverse Transcriptase Inhibitors[1]
-
Antidiabetic and Antimigraine Drugs[1]
The incorporation of the thiomorpholine ring often enhances a drug candidate's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[9]
Conclusion
This compound is a synthetically versatile and strategically important molecule. Its straightforward synthesis via Nucleophilic Aromatic Substitution, combined with the orthogonal reactivity of its nitro, fluoro, and thiomorpholine functional groups, makes it an ideal scaffold for building diverse libraries of compounds in drug discovery programs. A thorough understanding of its structure, properties, and chemical behavior, as outlined in this guide, enables researchers to effectively harness its potential in the development of novel therapeutics.
References
-
Bojtár, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
Bojtár, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
-
Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Retrieved from [Link]
-
Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3438. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene (15) with pyrrolidine (16) in THF. Retrieved from [Link]
-
Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2133-2161. [Link]
-
Wang, L. F., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o886. [Link]
-
Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]
-
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiolene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. CAS 168828-70-4: this compound [cymitquimica.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-(2-Fluoro-4-Nitrophenyl)Morpholine: Properties, Safety, Applications, Synthesis & Supplier in China [chemheterocycles.com]
- 7. vapourtec.com [vapourtec.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)thiomorpholine in Medicinal Chemistry
Foreword: The Strategic Integration of Bioisosteric Scaffolds and Covalent Targeting
In the landscape of modern drug discovery, the pursuit of enhanced therapeutic indices, refined selectivity, and robust target engagement remains a paramount objective. The strategic deployment of privileged scaffolds and the burgeoning field of covalent inhibition represent two powerful pillars in this endeavor. This technical guide delves into the medicinal chemistry of a unique molecular entity, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine , a compound that elegantly marries the advantageous physicochemical properties of the thiomorpholine scaffold with the potential for targeted covalent inhibition afforded by the 2-fluoro-4-nitrophenyl moiety. While direct and extensive literature on this specific compound is nascent, this guide will serve as a comprehensive technical treatise, extrapolating from foundational chemical principles and data on closely related analogues to provide a forward-looking perspective on its synthesis, potential applications, and the experimental workflows required for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter at the intersection of scaffold-based design and covalent inhibitor technology.
The Thiomorpholine Scaffold: A Bioisostere with Distinct Advantages
The thiomorpholine ring system is a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom.[1] In medicinal chemistry, it is often employed as a bioisosteric replacement for the more common morpholine moiety.[2] This substitution, however, is far from a simple isosteric exchange; it imparts a unique set of physicochemical properties that can be strategically leveraged in drug design.[2]
Physicochemical Properties and Their Implications
| Property | Consequence in Drug Design |
| Increased Lipophilicity | The replacement of the morpholine oxygen with a sulfur atom generally increases the lipophilicity of the molecule. This can enhance membrane permeability, potentially improving oral bioavailability and cell penetration. |
| Metabolic Soft Spot | The sulfur atom in the thiomorpholine ring is susceptible to oxidation to the corresponding sulfoxide and sulfone.[2] This can serve as a "metabolic soft spot," providing a handle for predictable metabolic pathways, which can be advantageous for controlling pharmacokinetic profiles. |
| Vectorial Exit | The thiomorpholine ring, with its distinct polarity and hydrogen bonding capabilities, can influence the overall solubility and interaction of the molecule with protein targets and efflux transporters. |
The diverse biological activities of thiomorpholine-containing compounds, ranging from kinase inhibitors to antimicrobial and antidiabetic agents, underscore the versatility of this scaffold in medicinal chemistry.[2][3]
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is predicated on the activation of the aromatic ring towards nucleophilic attack by the presence of strongly electron-withdrawing groups, in this case, the nitro group. The fluorine atom at the 2-position further activates the ring and serves as a good leaving group.
Proposed Synthetic Protocol
A plausible and efficient synthesis involves the reaction of 1,2-difluoro-4-nitrobenzene with thiomorpholine in the presence of a suitable base.[4]
Reagents and Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Thiomorpholine
-
Potassium Carbonate (K2CO3) or Triethylamine (TEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile (10 mL/mmol), add thiomorpholine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point: As an indicator of purity.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
The 2-Fluoro-4-nitrophenyl Moiety as a Covalent Warhead
The convergence of a privileged scaffold with a reactive electrophilic moiety, often termed a "warhead," is a powerful strategy for developing targeted covalent inhibitors.[5] These inhibitors form a stable covalent bond with a specific nucleophilic amino acid residue, most commonly a cysteine, within the target protein's binding site.[6] This leads to prolonged, often irreversible, inhibition, which can translate to enhanced potency and duration of action.[7]
The 2-fluoro-4-nitrophenyl group is an excellent candidate for a cysteine-directed covalent warhead. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack by the thiolate anion of a cysteine residue, leading to the displacement of the fluoride ion.[8]
Mechanism of Covalent Target Engagement
The proposed mechanism involves a two-step process:
-
Reversible Binding: The inhibitor initially binds non-covalently to the target protein's active site, driven by interactions between the thiomorpholine and other parts of the inhibitor scaffold with the protein.
-
Covalent Bond Formation: Once optimally positioned, the nucleophilic cysteine residue attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a covalent thioether bond and the displacement of the fluoride ion.
Caption: Covalent modification of a cysteine residue.
Potential Biological Targets: Kinases
Protein kinases are a prominent class of enzymes that are frequently targeted by covalent inhibitors due to the presence of strategically located cysteine residues in their ATP-binding pockets.[9] The selectivity of covalent kinase inhibitors can be achieved by targeting non-conserved cysteine residues, thereby minimizing off-target effects.[6]
Given the structural features of this compound, it is hypothesized to be a potential inhibitor of kinases that possess an accessible cysteine residue in or near the ATP-binding site. Several kinase families, including certain members of the EGFR, BTK, and FGFR families, are known to be susceptible to covalent inhibition via cysteine targeting.[10]
Proposed Experimental Workflow for Target Validation and Characterization
A systematic and rigorous experimental cascade is essential to validate the hypothesized biological activity and mechanism of action of this compound.
In Vitro Characterization
-
Kinase Panel Screening: An initial broad screening against a panel of kinases, particularly those with known reactive cysteines, will help identify potential targets.
-
IC₅₀ Determination: For promising hits, determine the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.
-
Mechanism of Inhibition Studies: Conduct experiments to confirm the covalent and irreversible nature of the inhibition. This can include "jump-dilution" assays or dialysis experiments.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the formation of a covalent adduct between the inhibitor and the target protein.
Cell-Based Assays
-
Cellular Potency: Evaluate the compound's ability to inhibit the target kinase in a cellular context by measuring the phosphorylation of downstream substrates.
-
Target Engagement Assays: Employ techniques such as cellular thermal shift assays (CETSA) or fluorescent tracer displacement assays to confirm that the compound engages the target protein in living cells.
-
Selectivity Profiling: Assess the compound's selectivity in a cellular context using chemoproteomic approaches.
Structure-Activity Relationship (SAR) Studies
A systematic exploration of the structure-activity relationship is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the initial hit compound. Key modifications could include:
-
Thiomorpholine Ring: Oxidation to the sulfoxide or sulfone to modulate solubility and metabolic stability.
-
Phenyl Ring: Introduction of additional substituents to probe interactions with the protein binding pocket.
-
Linker: If the thiomorpholine-phenyl core is used as a fragment, the addition of linkers and other functionalities to enhance binding affinity.
Caption: A proposed workflow for evaluating the compound.
Conclusion and Future Directions
This compound represents a compelling starting point for the development of novel therapeutic agents. Its design thoughtfully combines the favorable attributes of the thiomorpholine scaffold with the potential for targeted covalent inhibition. While direct experimental data on this molecule is limited, the foundational principles of medicinal chemistry and the wealth of information on analogous structures provide a strong rationale for its investigation.
The proposed synthetic route is robust and should provide ready access to the material for biological evaluation. The 2-fluoro-4-nitrophenyl moiety is a well-precedented electrophile for targeting cysteine residues, suggesting a high probability of success in identifying protein targets, particularly within the kinome. The outlined experimental workflow provides a clear and comprehensive roadmap for validating the hypothesized biological activity and for initiating a structure-activity relationship campaign to optimize the properties of this promising chemical scaffold. The exploration of such rationally designed molecules is a critical step towards the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024. [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate, 2021. [Link]
-
Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Journal of Chemical Information and Modeling, 2022. [Link]
-
Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. Nature Communications, 2020. [Link]
-
Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv, 2023. [Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 2022. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI, 2024. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021. [Link]
-
Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 2021. [Link]
-
Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate. [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate, 2021. [Link]
-
Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 2014. [Link]
-
Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Molecules, 2020. [Link]
-
Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Saudi Pharmaceutical Journal, 2023. [Link]
- Method for preparing flurbiprofen impurity M.
-
Reactive Sulfur Species: Kinetics and Mechanisms of the Reaction of Cysteine Thiosulfinate Ester with Cysteine to Give Cysteine Sulfenic Acid. ResearchGate. [Link]
-
Covalent Inhibition of Kinases. Royal Society of Chemistry, 2019. [Link]
-
Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 2022. [Link]
-
Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. ChemRxiv, 2024. [Link]
-
(PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]
-
Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Methods in Molecular Biology, 2018. [Link]
-
Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)thiomorpholine and its Morpholine Analogs
Abstract: This technical guide provides a comprehensive overview of 4-(2-fluoro-4-nitrophenyl)thiomorpholine and its corresponding morpholine analog, 4-(2-fluoro-4-nitrophenyl)morpholine. These compounds are valuable building blocks in medicinal chemistry, primarily synthesized via nucleophilic aromatic substitution (SNAr). This document details the strategic importance of these scaffolds, provides validated, step-by-step synthesis protocols, explains the mechanistic rationale behind the experimental choices, and presents characterization data. Furthermore, it explores the application of these molecules as precursors in drug discovery, particularly in the development of targeted covalent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these versatile chemical entities in their work.
Introduction: Strategic Importance in Medicinal Chemistry
The Thiomorpholine and Morpholine Scaffolds: Privileged Structures
The morpholine and thiomorpholine rings are six-membered saturated heterocycles that are considered "privileged structures" in drug discovery.[1][2] Their prevalence in approved drugs and clinical candidates stems from a combination of favorable properties.[3] The morpholine ring, with its ether and amine functionalities, often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of a parent molecule.[3]
The thiomorpholine analog, where the oxygen atom is replaced by sulfur, offers medicinal chemists a tool for modulating a compound's properties.[4] The sulfur atom increases lipophilicity compared to the oxygen in morpholine and can serve as a "metabolically soft spot" through oxidation to the corresponding sulfoxide and sulfone, providing additional avenues for analog synthesis and metabolic pathway investigation. Both scaffolds are integral components of pharmacophores that can bestow selective affinity for a wide range of biological receptors and enzymes.[5]
The 2-Fluoro-4-nitrophenyl Moiety: A Versatile Electrophile
The core of the title compounds is the 2-fluoro-4-nitrophenyl group. This aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the fluorine atom (-F).[6][7] The nitro group, positioned para to the fluorine leaving group, is particularly effective at stabilizing the negative charge that develops in the aromatic ring during the reaction via a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]
The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens (F > Cl > Br > I).[8] This reactivity profile makes starting materials like 1,2-difluoro-4-nitrobenzene or 1-fluoro-2,4-dinitrobenzene highly valuable precursors for reliably installing nucleophiles onto an aromatic ring.[9]
Synthesis and Mechanistic Rationale
The primary route for synthesizing this compound and its analogs is the nucleophilic aromatic substitution (SNAr) reaction.[10][11] This involves the displacement of a fluoride ion from an activated aromatic ring by the secondary amine of the (thio)morpholine nucleophile.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction is a two-step process. First, the nucleophile (thiomorpholine or morpholine) attacks the electron-deficient carbon atom bearing the fluorine. This forms a high-energy, negatively charged intermediate called the Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate through resonance. In the second, faster step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final product.
// Reactants sub [label=<
1,2-Difluoro-4-nitrobenzene + Thiomorpholine
];
// Intermediate inter [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Product prod [label=<
This compound
];
// Arrows sub -> inter [label="+ Base\nAddition (Rate-Determining)"]; inter -> prod [label="- F⁻\nElimination (Fast)"]; } endom Caption: General mechanism for the SNAr synthesis.
Detailed Synthesis Protocol: this compound
This protocol describes a reliable method for the synthesis of the title compound.
Materials:
-
1,2-Difluoro-4-nitrobenzene (1.0 eq)
-
Thiomorpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene in DMF, add thiomorpholine followed by potassium carbonate.
-
Heating: Stir the reaction mixture at 80-90 °C.
-
Rationale: Elevated temperatures are required to overcome the activation energy of the initial nucleophilic attack. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, while not interfering with the nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Rationale: The aqueous workup removes the inorganic base (K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the desired product.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Rationale: Washing with brine helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a solid.
Synthesis of the Morpholine Analog
The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine follows the exact same protocol, with morpholine substituted for thiomorpholine. The reaction is often faster and cleaner due to the slightly higher nucleophilicity of morpholine under these conditions.
Physicochemical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize typical physicochemical and spectroscopic data for the target compounds.
Table 1: Physicochemical Properties
| Property | 4-(2-Fluoro-4-nitrophenyl)morpholine | This compound | Source(s) |
| CAS Number | 2689-39-6 | 168828-70-4 | [12] |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | C₁₀H₁₁FN₂O₂S | [12] |
| Molecular Weight | 226.20 g/mol | 242.27 g/mol | [13][14] |
| Appearance | Yellow to Orange Solid | Yellow Solid | [15][16] |
| Melting Point | ~86-88 °C (can vary up to 121-126 °C) | Room Temperature Stable Solid | [12][15][16] |
Table 2: Representative ¹H and ¹³C NMR Data for 4-(2-fluoro-4-nitrophenyl)morpholine
Data reported in CDCl₃. Chemical shifts (δ) are in ppm. Couplings (J) are in Hz.
| Nucleus | Chemical Shift (δ) | Multiplicity & Coupling | Assignment | Source(s) |
| ¹H NMR | ~8.03 | ddd, J≈9.0, 2.6, 1.0 | Ar-H | [17][18] |
| ~7.94 | dd, J≈13.1, 2.6 | Ar-H | [17][18] | |
| ~6.94 | t, J≈8.7 | Ar-H | [17][18] | |
| ~3.90 | t, J≈4.7 | -CH₂-O- | [17][18] | |
| ~3.31 | m | -CH₂-N- | [17][18] | |
| ¹³C NMR | ~153.3 | d, J≈249.5 | C-F | [17] |
| ~145.6 | d, J≈7.8 | C-N (Aryl) | [17] | |
| ~121.1 | d, J≈3.0 | C-H (Aryl) | [17] | |
| ~117.0 | d, J≈3.9 | C-H (Aryl) | [17] | |
| ~112.7 | d, J≈6.4 | C-NO₂ | [17] | |
| ~66.7 | s | -CH₂-O- | [17] | |
| ~50.0 | d, J≈4.9 | -CH₂-N- | [17] |
Note: Spectroscopic data for the thiomorpholine analog will show characteristic shifts for the protons and carbons adjacent to the sulfur atom, typically appearing at a higher field (lower ppm) compared to their morpholine counterparts.
Applications in Drug Discovery
Precursors for Targeted Covalent Inhibitors
A primary application of these compounds is as intermediates in the synthesis of more complex molecules, particularly targeted covalent inhibitors (TCIs).[19] TCIs offer several advantages over non-covalent drugs, including prolonged pharmacodynamic effects, improved potency, and the potential to overcome drug resistance.[20]
The synthetic utility arises from the subsequent reduction of the nitro group to an aniline. This aniline (e.g., 3-fluoro-4-thiomorpholinoaniline) is a versatile building block. It can be acylated with an electrophilic "warhead"—such as an acrylamide or vinylsulfonamide group—which is designed to form a covalent bond with a specific amino acid residue (often cysteine) in a target protein.[21][22] This strategy has been successfully applied in the development of inhibitors for kinases like Bruton's tyrosine kinase (BTK) and fibroblast growth factor receptor 4 (FGFR4).[21][22]
Modulation of Pharmacological Properties
The choice between a morpholine and a thiomorpholine scaffold allows for fine-tuning of a drug candidate's properties. As demonstrated in the development of antibiotics like Linezolid (morpholine) and its analog Sutezolid (thiomorpholine), this substitution can significantly impact the therapeutic profile and cost-effectiveness of the final drug. Researchers can synthesize both analogs to systematically evaluate how the heteroatom change affects potency, selectivity, absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound and its morpholine analog are not merely chemical curiosities; they are enabling tools for modern drug discovery. Their synthesis is robust and well-understood, relying on the predictable reactivity of the SNAr mechanism. The resulting structures provide a critical link between a privileged heterocyclic scaffold and a reactive handle (the nitro group) that can be readily converted into a versatile aniline intermediate. For scientists engaged in the design of next-generation therapeutics, particularly in the burgeoning field of covalent inhibitors, a thorough understanding of the synthesis, characterization, and strategic application of these building blocks is indispensable.
References
-
Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235. [Link]
-
Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Retrieved January 23, 2026, from [Link]
-
Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
-
Crasto, A. M. (2018, September 20). 4-(2-fluoro-4-nitrophenyl)morpholine. All About Drugs. [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
-
Crasto, A. M. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Organic Spectroscopy International. [Link]
-
Wang, Y., et al. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 786-793. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-264. [Link]
-
Kariuki, B. M., & Gaber, A. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1827. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved January 23, 2026, from [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Lentz, D., et al. (2023). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. RSC Chemical Biology, 4(5), 415-425. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Cheke, R. S., & Kharkar, P. S. (2023). Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]
-
Lima, D. P., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(9), 2635-2642. [Link]
-
Petrou, A., & Tzakos, A. G. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-264. [Link]
-
Razzaq, T., & Kappe, C. O. (2010). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
Balamurugan, K., & Perumal, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28, 1-32. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Lead Sciences [lead-sciences.com]
- 13. 4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. 4-(2-Fluoro-4-Nitrophenyl)Morpholine: Properties, Safety, Applications, Synthesis & Supplier in China [chemheterocycles.com]
- 16. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 [chemicalbook.com]
- 17. 4-(2-fluoro-4-nitrophenyl)morpholine – All About Drugs [allfordrugs.com]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 19. CAS 168828-70-4: this compound [cymitquimica.com]
- 20. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Covalent Drug Discovery [mdpi.com]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Introduction: Strategic Importance of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
This compound is a versatile chemical intermediate whose value is rooted in its unique structural features: a thiomorpholine ring, a nitro group, and a fluorine atom on a phenyl ring.[1] This combination makes it a valuable building block in medicinal chemistry and materials science. The thiomorpholine moiety can influence lipophilicity and metabolic stability in drug candidates, while the nitro group and fluorine atom provide reactive handles for further chemical transformations, such as reduction to an aniline or subsequent nucleophilic substitution reactions.[1][2]
This guide provides a detailed, field-proven protocol for the synthesis of this compound via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step experimental procedure, and address critical safety and characterization considerations.
Pillar 1: The Underlying Chemistry - Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone reaction for functionalizing aromatic rings.[3] For an SNAr reaction to proceed efficiently, two key conditions must be met:
-
An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient to be susceptible to attack by a nucleophile. In our case, the starting material, 1,2-difluoro-4-nitrobenzene , is strongly activated by the presence of a powerful electron-withdrawing nitro group (-NO₂).[3]
-
A Good Leaving Group: The ring must possess a suitable leaving group, typically a halide. The fluorine atoms in the starting material serve this purpose.
The Causality of Regioselectivity:
The nitro group at the C4 position exerts a strong activating effect (via resonance and induction) on the leaving groups at the C1 (para) and C2 (ortho) positions. The attack of the nucleophile, thiomorpholine, will preferentially occur at the C1 position, displacing the fluorine atom situated para to the nitro group. This preference is due to the superior ability of the para position to stabilize the negative charge in the intermediate Meisenheimer complex through resonance, delocalizing it onto the oxygen atoms of the nitro group.
The mechanism proceeds in two discrete steps:
-
Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the electron-deficient C1 carbon of 1,2-difluoro-4-nitrobenzene, breaking the aromaticity of the ring to form a stabilized carbanion known as a Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion from the C1 position, yielding the final product.
Sources
Application Notes and Protocols: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Abstract
This document provides a comprehensive guide to the synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine, a valuable building block in medicinal chemistry and drug development.[1][2] The protocol details a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. We will elucidate the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into critical parameters, safety considerations, and characterization techniques. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries engaged in the synthesis of complex organic molecules.
Scientific Background and Rationale
The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). This class of reaction is fundamental in organic synthesis for creating carbon-nitrogen bonds on aromatic rings.[3] The viability of the SNAr mechanism hinges on the aromatic ring being sufficiently electron-deficient, a condition met by the presence of strong electron-withdrawing groups (EWGs).[3]
In our target synthesis, the starting material, 1,2-difluoro-4-nitrobenzene, is highly activated for nucleophilic attack due to two key features:
-
The Nitro Group (-NO₂): As a powerful EWG, it withdraws electron density from the benzene ring, particularly at the ortho and para positions, making the ring electrophilic.
-
Fluorine Atoms (-F): While halogens are deactivating, their high electronegativity contributes to the electron deficiency of the ring. Fluorine is an excellent leaving group in SNAr reactions, especially when positioned ortho or para to a strong EWG.
Thiomorpholine acts as the nucleophile, with its secondary amine nitrogen atom attacking the electron-deficient carbon atom on the aromatic ring. The reaction proceeds regioselectively, with the fluorine atom ortho to the nitro group being displaced in favor of the fluorine atom meta to it. This is because the ortho position is more strongly activated by the nitro group's resonance and inductive effects.
The overall transformation is a stepwise addition-elimination sequence that proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[3]
Reaction Scheme and Mechanism
The synthesis proceeds according to the following reaction scheme:
Caption: Overall reaction scheme for the synthesis.
The mechanism involves two primary steps:
-
Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the carbon atom bearing the fluorine ortho to the nitro group, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the fluoride ion, yielding the final product and hydrofluoric acid (HF), which is neutralized by the base present in the reaction mixture.
Experimental Protocol
This protocol is adapted from established methodologies for analogous SNAr reactions.[1] It is designed to be reproducible and scalable.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 1,2-Difluoro-4-nitrobenzene | ≥99% | Sigma-Aldrich | 369-34-6 | Corrosive, toxic. Handle with care. |
| Thiomorpholine | ≥98% | Sigma-Aldrich | 123-90-0 | Irritant. Stench. Use in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Used as a non-nucleophilic base. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR | 75-05-8 | Polar aprotic solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For extraction. |
| Brine (Saturated NaCl solution) | - | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Sigma-Aldrich | 7757-82-6 | For drying organic phase. |
| Deionized Water (H₂O) | Type II or better | - | - | For work-up. |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Experimental workflow from setup to characterization.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the two sets of methylene protons on the thiomorpholine ring.
-
¹³C NMR: Expect distinct signals for the aromatic carbons (with C-F coupling) and the thiomorpholine carbons.
-
¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M]+ or [M+H]+, matching the calculated value for C₁₀H₁₁FN₂O₂S.
-
Melting Point: The purified solid should exhibit a sharp melting point, which can be compared to literature values.
Safety and Handling
General Precautions: This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
1,2-Difluoro-4-nitrobenzene: This compound is corrosive and toxic. Avoid inhalation, ingestion, and skin contact. It can cause severe burns.
-
Thiomorpholine: This reagent is a flammable liquid and is harmful if swallowed or in contact with skin. It has a strong, unpleasant odor.
-
Acetonitrile: This solvent is flammable and toxic. Avoid breathing vapors.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature slightly (to 85°C) or extend reaction time. Confirm with TLC. |
| Inactive or wet reagents/solvent. | Use freshly opened or properly stored anhydrous reagents and solvent. | |
| Low Yield | Inefficient extraction during work-up. | Perform additional extractions with ethyl acetate. |
| Product loss during purification. | Optimize recrystallization solvent system or chromatography gradient. | |
| Impure Product | Presence of starting material or di-substituted product. | Ensure correct stoichiometry (slight excess of thiomorpholine). Purify via column chromatography. |
| Side reactions due to excessive heat. | Maintain the reaction temperature strictly within the recommended range. |
References
-
Berdiyorov, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]
Sources
Application Notes and Protocols: Characterizing 4-(2-Fluoro-4-nitrophenyl)thiomorpholine as a Putative Covalent Kinase Inhibitor
Introduction: The Emergence of Covalent Kinase Inhibitors
In the landscape of kinase inhibitor drug discovery, covalent inhibitors have seen a resurgence, offering distinct advantages in terms of potency, duration of action, and the ability to overcome drug resistance.[1] These inhibitors typically feature a reactive electrophilic group, often referred to as a "warhead," which forms a stable covalent bond with a nucleophilic residue, commonly a cysteine, within the kinase's active site.[2] The compound of interest, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine , possesses a fluoro-nitrophenyl group, a moiety that suggests the potential for covalent modification of a target kinase. The thiomorpholine scaffold is also a recognized pharmacophore in medicinal chemistry, known to impart favorable properties.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to characterize a putative covalent kinase inhibitor like this compound. We will use Bruton's tyrosine kinase (BTK) as a model target, as it is a well-characterized non-receptor tyrosine kinase involved in B-cell signaling and is a known target for covalent inhibitors.[4][5] The protocols detailed herein are designed to be adaptable to other kinase targets with a reactive cysteine or other suitable nucleophilic residue in the active site.
The Two-Step Mechanism of Covalent Inhibition
Covalent inhibitors operate through a two-step mechanism.[6] The initial step involves the reversible, non-covalent binding of the inhibitor to the kinase's active site, characterized by the inhibition constant (Kᵢ). This is followed by the irreversible formation of a covalent bond, a step defined by the rate of inactivation (kᵢₙₐ꜀ₜ).[6] A thorough characterization of a covalent inhibitor, therefore, requires the determination of both Kᵢ and kᵢₙₐ꜀ₜ.
Caption: Mechanism of irreversible covalent inhibition.
Preliminary Steps: Compound and Reagent Preparation
Before initiating any kinase inhibition assay, meticulous preparation of the test compound and reagents is crucial for obtaining reliable and reproducible data.
Table 1: Reagent and Compound Preparation
| Component | Preparation and Storage Guidelines |
| This compound | Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Recombinant Kinase (e.g., BTK) | Obtain highly purified, active recombinant kinase. Store at -80°C in a buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles. |
| Kinase Substrate | Use a validated peptide or protein substrate for the target kinase. Prepare a stock solution in an appropriate buffer and store at -20°C or -80°C. |
| ATP | Prepare a high-concentration stock solution (e.g., 10 mM) in nuclease-free water. Store at -20°C in small aliquots. |
| Assay Buffer | A typical kinase assay buffer contains a buffering agent (e.g., HEPES, Tris-HCl), a salt (e.g., NaCl), a divalent cation (e.g., MgCl₂), and a reducing agent (e.g., DTT). The exact composition may need optimization for the specific kinase. |
Protocol 1: Time-Dependent IC₅₀ Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[7] This assay is well-suited for determining the time-dependent inhibition profile of a covalent inhibitor.[8]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal that is proportional to the kinase activity.[9]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration range would be from 10 µM down to picomolar concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in the specified order:
-
Kinase assay buffer
-
Test compound dilutions
-
Recombinant kinase (e.g., BTK)
-
-
Pre-incubation: Pre-incubate the kinase and inhibitor for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. This step allows for the time-dependent covalent bond formation.
-
Initiate Kinase Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Kinase Reaction Incubation: Incubate the reaction for a fixed period (e.g., 60 minutes) at the optimal temperature for the kinase (typically 30°C or room temperature).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[10] Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration for each pre-incubation time point. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each time point. A leftward shift in the IC₅₀ value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.[11]
Protocol 2: Determination of Kᵢ and kᵢₙₐ꜀ₜ using a Progress Curve Assay
To obtain a more detailed kinetic characterization, a progress curve assay can be performed to determine the Kᵢ and kᵢₙₐ꜀ₜ values.
Step-by-Step Protocol
-
Reaction Setup: Set up the kinase reaction as described in Protocol 1, but with varying concentrations of the inhibitor.
-
Continuous Monitoring: If a continuous assay format is available (e.g., a fluorescence-based assay), monitor the reaction progress in real-time.
-
Discontinuous Monitoring (with ADP-Glo™): For a discontinuous assay like ADP-Glo™, set up multiple identical reactions for each inhibitor concentration. At different time points (e.g., 0, 5, 10, 20, 40, 60 minutes), stop the reaction in one set of wells by adding the ADP-Glo™ Reagent.
-
Data Acquisition: Proceed with the ADP-Glo™ detection steps as described previously to measure the amount of product formed at each time point for each inhibitor concentration.
Data Analysis
Plot the amount of product formed versus time for each inhibitor concentration. The initial rates of the reaction will decrease with increasing inhibitor concentration. The data can be fitted to the following equation for irreversible inhibition to determine kₒᵦₛ (the observed rate of inactivation) for each inhibitor concentration:
P = (v₀/kₒᵦₛ) * (1 - e^(-kₒᵦₛ*t))
Where P is the product concentration, v₀ is the initial velocity in the absence of the inhibitor, and t is time.
Then, plot kₒᵦₛ versus the inhibitor concentration [I]. This plot should be hyperbolic and can be fitted to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ:
kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
Protocol 3: Confirmation of Covalent Binding by Mass Spectrometry
Mass spectrometry (MS) provides direct evidence of covalent bond formation by measuring the mass increase of the kinase upon incubation with the inhibitor.[12]
Step-by-Step Protocol
-
Incubation: Incubate the recombinant kinase with an excess of this compound for a sufficient time (e.g., 2-4 hours) to allow for complete covalent modification. A control sample with the kinase and DMSO should be run in parallel.
-
Sample Cleanup: Remove the excess, unbound inhibitor using a desalting column or dialysis.
-
Mass Spectrometry Analysis: Analyze the protein samples by electrospray ionization mass spectrometry (ESI-MS).[13]
-
Data Analysis: Compare the mass spectrum of the inhibitor-treated kinase with the control. A mass increase corresponding to the molecular weight of this compound in the treated sample confirms covalent binding.
Table 2: Expected Mass Shift for Covalent Adduct Formation
| Component | Molecular Weight (Da) |
| This compound | ~256.29 |
| Recombinant BTK (example) | ~77,000 |
| Expected Mass of Covalent Adduct | ~77,256.29 |
Protocol 4: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP-binding site.[14] This assay can be used to determine the affinity of the initial non-covalent interaction.
Principle of the LanthaScreen™ Assay
The assay uses a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP-binding site. When both are bound, FRET occurs. An inhibitor that competes with the tracer for binding to the ATP site will disrupt FRET, leading to a decrease in the signal.[15]
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and fluorescent tracer in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Assay Assembly: In a suitable microplate, add the test compound, the kinase/antibody mixture, and the tracer.[15]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value, which can be used to estimate the Kᵢ.
Conclusion and Further Steps
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a putative covalent kinase inhibitor. By determining its time-dependent inhibitory profile, calculating its kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ), and confirming covalent bond formation, researchers can gain a thorough understanding of its mechanism of action. Subsequent studies should include selectivity profiling against a panel of kinases to assess its specificity and cellular assays to determine its on-target effects in a more physiological context.
References
-
Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. [Link]
-
Johnson, A. R., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 12(1), 13-26. [Link]
-
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1394, 141-157. [Link]
-
Hendriks, R. W., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 697553. [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). [Link]
-
bioRxiv. (2022). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. [Link]
-
Schröder, M., & Chaikuad, A. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100717. [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. [Link]
-
Campuzano, I. D. G., et al. (2019). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry, 30(11), 2396-2405. [Link]
-
Vasta, J. D., et al. (2012). Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. Journal of biomolecular screening, 17(5), 654-663. [Link]
-
Krippendorff, B. F., et al. (2009). Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 757-766. [Link]
-
Papalia, G. A., et al. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 384(2), 269-276. [Link]
-
van den Bedem, H., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e461. [Link]
-
Lonsdale, R., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(12), 4414-4422. [Link]
- Strelow, J. M. (2017). A perspective on the kinetics of covalent and irreversible inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews, 3(4), 312-338.
- Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Journal of medicinal chemistry, 46(18), 3778-3781.
-
ACS Pharmacology & Translational Science. (2022). Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures. [Link]
-
Lonsdale, R., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(12), 4414-4422. [Link]
-
Di, L., et al. (2012). IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4. Drug metabolism and disposition, 40(8), 1540-1547. [Link]
-
Willems, L. I., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 26(16), 4937. [Link]
-
Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 8. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: A Comprehensive Guide to the Scalable Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Abstract: This document provides a detailed guide for the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine, a key intermediate in pharmaceutical development. We will explore the underlying chemical principles, provide validated protocols for both laboratory and pilot-scale production, and address the critical challenges associated with scaling up this synthesis. This guide is intended for researchers, chemists, and process development professionals seeking to implement a robust and efficient manufacturing process for this important compound.
Introduction: Strategic Importance and Synthetic Overview
This compound is a valuable building block in medicinal chemistry. Its thiomorpholine moiety offers unique properties compared to its more common morpholine analog, such as increased lipophilicity and providing a "soft spot" for metabolism via oxidation of the sulfur atom.[1] The subsequent reduction of the nitro group yields 4-thiomorpholinoaniline, a versatile precursor for various active pharmaceutical ingredients (APIs), including kinase inhibitors and antimycobacterial agents.[1][2]
The synthesis of the title compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the reaction of an electron-deficient aromatic ring with a nucleophile. In this specific case, thiomorpholine acts as the nucleophile, displacing a fluorine atom on the 1,2-difluoro-4-nitrobenzene ring. The presence of the strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[3][4]
This guide will provide a comprehensive framework for this synthesis, from the foundational mechanism to the practicalities of large-scale production, ensuring scientific integrity and operational safety.
The Chemistry: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The synthesis of this compound proceeds via an addition-elimination mechanism, which is characteristic of SNAr reactions.[4] Unlike SN1 or SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[4]
The key steps are as follows:
-
Nucleophilic Attack: The nitrogen atom of thiomorpholine, a potent nucleophile, attacks the electron-deficient carbon atom of 1,2-difluoro-4-nitrobenzene that bears a fluorine atom. This carbon is activated by the strong electron-withdrawing effect of the nitro group located para to it. This initial attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[3]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This resonance stabilization is critical for the reaction to proceed. The electron-withdrawing group must be positioned ortho or para to the leaving group to enable this stabilization; a meta positioning would not allow for delocalization onto the nitro group, and the reaction would not proceed efficiently.[5]
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions. The rate of reaction in SNAr often follows the order F > Cl > Br > I, because the high electronegativity of fluorine makes the attached carbon more electrophilic and enhances the rate of the initial, rate-determining nucleophilic attack.[3][6]
A basic catalyst, such as triethylamine (TEA) or potassium carbonate, is typically used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.
Safety First: Reagent Hazard Analysis
A thorough understanding and mitigation of risks are paramount before commencing any chemical synthesis. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.
| Reagent | CAS No. | Key Hazards | Handling Precautions |
| 1,2-Difluoro-4-nitrobenzene | 369-34-6 | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Combustible material.[7][8] | Avoid all personal contact, including inhalation of vapors.[9] Keep away from heat and ignition sources. Store in a cool, dry, well-ventilated area.[9] |
| Thiomorpholine | 123-90-0 | Combustible liquid. Harmful if swallowed. Causes severe skin burns and eye damage. Air sensitive.[10][11] | Handle under an inert atmosphere if possible. Keep containers tightly sealed.[10][12] Use in a well-ventilated area and avoid contact with skin and eyes.[12] |
| Triethylamine (TEA) | 121-44-8 | Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. Keep cool. Wear protective gloves, clothing, and eye/face protection. |
| Acetonitrile | 75-05-8 | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | Keep container tightly closed in a dry and well-ventilated place. Keep away from sources of ignition. |
| Ethyl Acetate | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat and ignition sources. Use only outdoors or in a well-ventilated area. |
Laboratory-Scale Synthesis Protocol (10g Scale)
This protocol outlines a validated method for the synthesis of this compound on a standard laboratory scale.
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | 159.09 | 10.0 g | 0.0629 | 1.0 |
| Thiomorpholine | 103.17 | 7.14 g (6.8 mL) | 0.0692 | 1.1 |
| Triethylamine (TEA) | 101.19 | 7.0 g (9.6 mL) | 0.0692 | 1.1 |
| Acetonitrile | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with a nitrogen outlet), and a thermometer. Purge the system with nitrogen.
-
Reagent Charging: To the flask, add 1,2-difluoro-4-nitrobenzene (10.0 g, 0.0629 mol) and acetonitrile (100 mL). Begin stirring to dissolve the solid.
-
Addition of Amine and Base: In a separate beaker, mix thiomorpholine (7.14 g, 0.0692 mol) and triethylamine (7.0 g, 0.0692 mol). Transfer this mixture to the addition funnel.
-
Reaction Execution: Add the thiomorpholine/TEA mixture dropwise to the stirred solution in the flask over 15-20 minutes. An exotherm may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add deionized water (100 mL) and extract with ethyl acetate (3 x 100 mL).[1]
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.
-
-
Purification:
-
Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the pure product as yellow crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield: 90-95%.
Scaling Up: From the Bench to the Pilot Plant
Transitioning a synthesis from the laboratory to a pilot or production scale introduces challenges that are not apparent at the bench.[13] For this SNAr reaction, the primary concerns are:
-
Heat Management: The reaction is exothermic, especially during the initial addition of the nucleophile. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions or a dangerous runaway reaction.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is critical for consistent reaction kinetics and temperature distribution. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to impurity formation.
-
Reagent Addition Rate: The rate of addition of the thiomorpholine/base mixture must be carefully controlled to manage the exotherm. A slow, controlled addition is crucial at scale.
-
Work-up and Isolation: Handling large volumes of flammable solvents during extraction and filtration requires specialized equipment and safety protocols. The efficiency of phase separation in large vessels can also be a challenge.[14]
-
Crystallization and Product Isolation: Achieving a consistent crystal form and size distribution at a large scale requires careful control over cooling rates, agitation, and solvent ratios. This is critical for product purity and handling properties (e.g., filterability, drying).
Pilot-Scale Synthesis Protocol (1 kg Scale)
This protocol is designed for a 20 L jacketed glass reactor system equipped with overhead stirring, a reflux condenser, a thermocouple, and a dosing pump for controlled additions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. reddit.com [reddit.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Welcome to the technical support guide for the purification of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. My insights are drawn from extensive experience with related fluoro-nitro aromatic compounds and are grounded in established chemical principles.
The synthesis of this compound, typically achieved through nucleophilic aromatic substitution, can present several purification hurdles. These may include the removal of unreacted starting materials, isomeric impurities, and colored byproducts that can compromise the purity and yield of the final compound.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a dark, oily residue. How can I obtain a solid product?
Answer: The presence of a dark, oily crude product often indicates residual solvent and the presence of colored impurities, which are common in reactions involving nitroaromatic compounds.[3] The primary objective is to induce crystallization and remove these impurities.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents (e.g., acetonitrile, DMF) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the product is not, such as hexane or diethyl ether, can be effective.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product has minimal solubility, while the impurities are more soluble.
-
Recommended Solvents for Trituration: Start with a non-polar solvent like hexanes. If the product remains oily, gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane.
-
-
Recrystallization: If trituration yields a solid, or if you have a semi-solid crude product, recrystallization is the next step.
-
For a detailed protocol, refer to the "Experimental Protocols" section below.
-
FAQ 2: After recrystallization, my product is still yellow. What are the likely impurities and how can I remove them?
Answer: A persistent yellow color suggests the presence of nitro-containing impurities or degradation products.[4] The starting material, 1,2-difluoro-4-nitrobenzene, or related isomers can contribute to this coloration.
Troubleshooting with Column Chromatography:
Flash column chromatography is a highly effective method for removing colored impurities and closely related byproducts.[5]
-
Stationary Phase: Silica gel is the standard choice. However, the acidic nature of silica can sometimes lead to the degradation of sensitive compounds. If you observe streaking or new spots on your TLC plate after spotting your product, consider using a deactivated stationary phase.
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica.
-
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Recommended Eluent System: Begin with a mixture of Hexane:Ethyl Acetate (e.g., 9:1 v/v) and gradually increase the proportion of ethyl acetate. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Data Interpretation for Chromatography:
| Observation | Potential Cause & Solution |
| Yellow band moves faster than the product | Impurity is less polar. |
| Yellow band co-elutes with the product | The impurity has similar polarity. Try a different solvent system (e.g., Dichloromethane:Methanol) or consider preparative HPLC. |
| Streaking on TLC/Column | Product may be degrading on silica. Use deactivated silica or consider an alternative purification method. |
FAQ 3: My NMR spectrum shows signals that I cannot account for. What are the possible side products?
Answer: Unidentified signals in the NMR spectrum often correspond to unreacted starting materials or side products from the reaction. The most common are:
-
Unreacted Thiomorpholine: Look for broad signals around 2.7-2.9 ppm and 3.7-3.9 ppm in the ¹H NMR spectrum.
-
Unreacted Fluoro-nitroaromatic Starting Material: The aromatic region of the ¹H and ¹³C NMR will show characteristic signals for the starting material.
-
Di-substituted Product: If a di-halo aromatic starting material was used, a second substitution reaction could occur, leading to a di-thiomorpholino-nitrobenzene species. This would result in a more complex aromatic region in the NMR and a change in the integration of the thiomorpholine protons relative to the aromatic protons.
Workflow for Identifying Impurities:
Caption: Workflow for identifying unknown impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent system may need to be optimized for your specific crude product.
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
This protocol assumes a crude product that is not amenable to recrystallization or requires a higher degree of purification.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems (e.g., hexane:ethyl acetate mixtures) to find a system that gives good separation between your product and impurities (target Rf for product ~0.3).
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude product.
-
Pack the column with silica gel using the "slurry method" for the best results.[6]
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor the elution by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Purification Workflow:
Caption: Decision tree for the purification of this compound.
Analytical Characterization
To ensure the purity and identity of your final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and is excellent for identifying impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): A sensitive method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
References
-
Kubinyi, H. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]
-
ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]
-
Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]
-
Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
Reddit. (n.d.). Struggling with the purification of a nitroaldol product. [Link]
-
National Center for Biotechnology Information. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
ResearchGate. (2023). Review: Fluorophores for detecting Nitroaromatic Compounds, Picric Acid. [Link]
-
PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. [Link]
-
YouTube. (2022). Column Chromatography. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ChemRxiv. (2023). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation and crystallization using solvent and additives. [Link]
- Google Patents. (n.d.).
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). [Link]
-
CORE. (n.d.). Enantiomerically Pure [2.2]Paracyclophane–4–thiol: A Planar Chiral Sulfur-based Building Block Readily Available. [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
Sources
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Welcome to the technical support guide for 4-(2-Fluoro-4-nitrophenyl)thiomorpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo assays. Drawing from extensive experience in compound management and assay development, this guide provides practical, in-depth solutions to ensure the reliability and accuracy of your experimental data.
Understanding the Molecule: Predicted Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural components: a thiomorpholine ring and a 2-fluoro-4-nitrophenyl group.[1] The presence of the nitro group and the fluorine atom on the phenyl ring contributes to its chemical reactivity.[1] A related compound, 4-(2-Fluoro-4-nitrophenyl)morpholine, is described as being soluble in some organic solvents like dichloromethane and less soluble in water.[2] Thiomorpholine itself is miscible with water and organic solvents.[3][4] However, the addition of the bulky, hydrophobic nitrophenyl group is expected to significantly decrease aqueous solubility.
Expected Properties of this compound:
-
Low Aqueous Solubility: The molecule's structure suggests it is a classic "brick-dust" type molecule, where high crystal lattice energy and hydrophobicity limit solubility in aqueous buffers.[5]
-
Moderate Solubility in Organic Solvents: It is anticipated to have moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 10 mM stock of this compound in DMSO is clear, but I see precipitation when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A1: The Root Cause: Supersaturation and Precipitation
This is a classic and common problem for poorly soluble compounds.[6] While your compound is fully dissolved in 100% DMSO, this solvent is a powerful organic solvent that can dissolve a wide variety of substances.[6] When you introduce this DMSO stock into an aqueous buffer, the solvent environment changes dramatically. The compound, which is poorly soluble in water, is now in a supersaturated state in the mixed solvent system and begins to precipitate out of solution. This can lead to inaccurate and unreliable assay results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Step-by-Step Solutions:
-
Lower the Final DMSO Concentration: Many cell-based assays are sensitive to DMSO concentrations above 0.5% or 1%.[7][8] High concentrations of DMSO can be cytotoxic or interfere with enzyme activity.[8][9] If your current protocol results in a high final DMSO concentration, consider preparing a lower concentration DMSO stock (e.g., 1 mM) to minimize the final percentage in your assay.
-
Employ a Co-solvent: The addition of a small amount of a water-miscible organic solvent can increase the solubility of your compound.[10][11] These co-solvents work by reducing the polarity of the aqueous environment.[12]
-
Recommended Co-solvents: Polyethylene glycol (PEG), propylene glycol, and glycerol.[12]
-
Protocol: Prepare your final dilution buffer with a low percentage (e.g., 1-5%) of the chosen co-solvent. Always run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your assay.
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility and stability.[13][14]
-
Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol: Prepare the aqueous assay buffer containing the cyclodextrin (e.g., 1-10 mM). Add the DMSO stock of your compound to this buffer. The optimal concentration of cyclodextrin will need to be determined empirically.
-
Q2: What is the best way to prepare my stock solution of this compound?
A2: Best Practices for Stock Solution Preparation
Proper preparation and storage of your stock solution are critical for ensuring the integrity and reproducibility of your experiments.[15][16]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm there are no undissolved particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic compounds.[6] |
| Concentration | 10 mM (or as high as soluble) | A standard concentration for compound libraries in high-throughput screening.[17] |
| Storage Temp. | -20°C or -80°C | Minimizes solvent evaporation and chemical degradation. |
| Aliquoting | Single-use volumes | Prevents repeated freeze-thaw cycles that can cause compound degradation. |
Q3: I am performing a cell-based assay. What is the maximum concentration of this compound I should use, and how do I control for solvent effects?
A3: Determining Maximum Concentration and Proper Controls
The maximum concentration is limited by two factors: the compound's solubility in the final assay medium and its potential cytotoxicity.
Determining the Maximum Vehicle Concentration:
Before testing your compound, you must determine the highest concentration of your vehicle (e.g., DMSO, or DMSO with a co-solvent) that does not affect the assay's performance.
Experimental Protocol: Vehicle Tolerance Test
-
Prepare a Dilution Series of the Vehicle: In your final assay buffer, prepare a series of vehicle concentrations that span the range you intend to use (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% DMSO).
-
Run the Assay: Perform your standard assay protocol using these vehicle dilutions in place of the compound.
-
Analyze the Results: Determine the highest vehicle concentration that does not significantly alter the assay's signal (e.g., cell viability, enzyme activity) compared to a no-vehicle control. This is your maximum tolerable vehicle concentration. It is generally advisable to keep the final DMSO concentration at or below 0.5%.[7]
Setting the Compound Concentration Range:
Once the maximum vehicle concentration is known, you can set the concentration range for your compound. For high-throughput screening, it is common to use a concentration range that spans several orders of magnitude, with a maximum concentration typically not exceeding 100 µM.[18]
Caption: Workflow for designing a dose-response experiment.
Q4: Could the 4-nitrophenyl group interfere with my colorimetric or fluorometric assay?
A4: Potential for Assay Interference
Yes, the 4-nitrophenyl moiety presents a risk of interference in certain assay formats.
-
Colorimetric Assays: The nitrophenyl group is a chromophore. At high concentrations, the compound itself might absorb light at the wavelength used for detection, leading to false positive or false negative results. For example, in assays that measure the production of p-nitrophenol (which is yellow), the compound could contribute to the background absorbance.[19][20]
-
Fluorometric Assays: Nitroaromatic compounds are known to be potential quenchers of fluorescence.[20] If your assay uses a fluorescent readout, the compound could non-specifically decrease the signal, masking a true biological effect.
Mitigation Strategies:
-
Run Compound Interference Controls: Always test your compound in the assay system without the biological target (e.g., no enzyme or no cells) to see if it generates a signal or quenches the readout on its own.
-
Use an Orthogonal Assay: If significant interference is observed, validate your findings using a different assay technology that relies on an unrelated detection method (e.g., a luminescence-based assay instead of a fluorescence-based one).
References
-
Bouling Chemical Co., Limited. 4-(2-Fluoro-4-Nitrophenyl)Morpholine. [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4061. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Formulation of insoluble drugs for oral and intravenous administration. AAPS PharmSciTech, 12(2), 524-531. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1155. [Link]
-
Ingles, D. P., et al. (2020). A guide to the selection of appropriate formulation strategies for poorly water-soluble drugs. Drug Discovery Today, 25(1), 169-181. [Link]
-
Yasmeen, S., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports, 10(1), 1-11. [Link]
-
Boster Biological Technology. What Is Compound Screening? Methods & Applications Guide. [Link]
-
ResearchGate. Does DMSO have an influence on tube formation assay (with EPC)?. [Link]
-
ResearchGate. Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays?. [Link]
-
Yasir, M., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research, 35, e121. [Link]
-
Sharma, D., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(8), 1057-1083. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. [Link]
Sources
- 1. CAS 168828-70-4: this compound [cymitquimica.com]
- 2. 4-(2-Fluoro-4-Nitrophenyl)Morpholine: Properties, Safety, Applications, Synthesis & Supplier in China [chemheterocycles.com]
- 3. チオモルホリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
"4-(2-Fluoro-4-nitrophenyl)thiomorpholine" stability issues and degradation
Welcome to the dedicated technical support guide for 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. Here, we address common stability issues and provide practical troubleshooting guidance to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound has developed a yellow to brownish tint. Is it still usable?
A color change often indicates degradation. The nitroaromatic structure of this compound can be susceptible to decomposition, leading to chromophoric impurities. We strongly recommend re-evaluating the purity of your solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, before proceeding with your experiment.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
The appearance of new peaks is a common sign of degradation. The thiomorpholine moiety is a known "metabolically soft spot" and is susceptible to oxidation, which can occur during storage or experimentation. The most likely degradation products are the corresponding sulfoxide and sulfone. Other possibilities include hydrolysis or photodecomposition products.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
To ensure maximum stability, adhere to the following storage guidelines, which are based on best practices for similar chemical structures.
| Form | Recommended Storage Conditions |
| Solid | Store in a tightly sealed container in a cool (2-8 °C), dry, and dark environment. Protect from moisture and oxidizing agents. |
| Solutions | Prepare solutions fresh whenever possible. If storage is necessary, aliquot into small, single-use volumes and store at -20 °C or -80 °C. Protect from light and minimize freeze-thaw cycles. |
Q4: Can I heat my solution to dissolve the compound?
Gentle warming may be acceptable for a short duration. However, prolonged exposure to high temperatures can accelerate degradation. The synthesis of related compounds often involves heating, indicating some thermal stability, but this is typically under inert conditions and for a defined reaction time. For experimental use, it is best to dissolve the compound in a suitable organic solvent at room temperature.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffers
Symptoms:
-
Significant decrease in the main peak area and the appearance of new, more polar peaks in reverse-phase HPLC.
-
Noticeable color change in the buffered solution over a short period.
Potential Cause: The 2-fluoro and 4-nitro groups strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. In aqueous buffers, particularly at neutral to basic pH, hydroxide ions or other nucleophilic buffer components can displace the fluorine atom or, less commonly, the thiomorpholine group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Experimental Protocol: Assessing pH Stability
-
Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 4, 7, 9).
-
Sample Preparation: Dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO, acetonitrile) and dilute into each buffer to the final working concentration.
-
Incubation: Incubate samples at a controlled temperature, protected from light.
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench any further reaction if necessary (e.g., by acidification), and analyze by HPLC.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition.
Issue 2: Formation of Oxidative Impurities
Symptoms:
-
Appearance of one or two new, less prominent peaks in the HPLC chromatogram, often with slightly shorter retention times than the parent compound in reverse-phase chromatography.
-
Mass spectrometry (MS) data reveals species with masses corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms.
Potential Cause: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming the corresponding sulfoxide and sulfone. This can be initiated by atmospheric oxygen, especially in the presence of trace metal ions, or by oxidizing agents present in the experimental system.
Degradation Pathway: Oxidation of the Thiomorpholine Ring
Caption: Oxidation pathway of the thiomorpholine sulfur.
Preventative Measures and Solutions:
-
Degas Solvents: For sensitive experiments, use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Use of Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
-
Proper Storage: Store stock solutions under an inert atmosphere (e.g., argon) to minimize contact with oxygen.
Experimental Protocol: Confirmatory Analysis by LC-MS
-
Sample Preparation: Prepare a solution of the degraded sample.
-
LC Separation: Use a suitable reverse-phase HPLC method to separate the parent compound from the impurities.
-
MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Mass Analysis: Extract the ion chromatograms for the expected m/z values of the parent compound, the sulfoxide metabolite, and the sulfone metabolite to confirm their presence.
References
-
Březinová, A., Slaninová, J., Maloň, P., & Hradílek, M. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1243. [Link]
-
Bouling Chemical Co., Limited. (n.d.). 4-(2-Fluoro-4-Nitrophenyl)Morpholine. Retrieved from [Link]
-
Lynch, D. E., & Healy, P. C. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1849. [Link]
-
Razzaq, T., & Kappe, C. O. (2010). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 6, 84. [Link]
-
Březinová, A., Slaninová, J., Maloň, P., & Hradílek, M. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved from [Link]
- Poirier, V., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Improving the regioselectivity of "4-(2-Fluoro-4-nitrophenyl)thiomorpholine" synthesis
Technical Support Center: Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
A Guide to Improving Regioselectivity in Nucleophilic Aromatic Substitution
This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. The focus of this document is to provide in-depth troubleshooting advice and optimized protocols to overcome the common challenge of poor regioselectivity in its synthesis, a critical issue for ensuring product purity and maximizing yield.
Section 1: Foundational Concepts & FAQs
This section addresses fundamental questions regarding the synthesis, providing the necessary background to understand and troubleshoot common experimental issues.
Q1: What is the reaction mechanism for the synthesis of this compound, and what is the typical starting material?
The synthesis is a classic example of Nucleophilic Aromatic Substitution (SNAAr). The most common and commercially available starting material that presents a regioselectivity challenge is 2,4-difluoronitrobenzene .
In this reaction, the secondary amine of thiomorpholine acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-difluoronitrobenzene. The strong electron-withdrawing nitro group (-NO₂) at C1 activates the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions, where the fluorine atoms are located. The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex. The subsequent loss of a fluoride ion restores the aromaticity of the ring, yielding the final product.
Caption: Decision workflow for troubleshooting poor regioselectivity.
Section 3: Optimized Experimental Protocol
This protocol incorporates the principles discussed above to maximize the yield of the desired para-isomer.
Optimized Synthesis of this compound
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-difluoronitrobenzene (1.0 eq), thiomorpholine (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 0.2 M.
-
Reaction Execution: Stir the mixture vigorously at a controlled temperature of 40°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until consumption of the 2,4-difluoronitrobenzene is complete (typically 12-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the crude para:ortho ratio by ¹H NMR analysis.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure desired product.
-
References
- Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Smith, M. B., Ed.; Wiley, 2019; pp 734–745.
- Solvent Effects in Organic Chemistry. Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed.; Wiley-VCH, 2010. (Provides comprehensive information on how solvents influence reaction selectivity).
- Microwave-Assisted Organic Synthesis. Kappe, C. O.; Dallinger, D.; Murphree, S. S. Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols; Wiley-VCH, 2009. (A guide to the application of microwave technology in chemical synthesis).
Technical Support Center: Scaling Up the Synthesis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
Welcome to the technical support center for the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we dissect the reaction's nuances, offering field-proven insights and evidence-based solutions to optimize your synthesis for yield, purity, and scalability.
Introduction: The Chemistry at Hand
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic nitrogen of thiomorpholine attacks the electron-deficient aromatic ring of 1,2-difluoro-4-nitrobenzene, displacing one of the fluoride ions. The reaction is driven by the strong electron-withdrawing effect of the nitro group (-NO₂), which activates the aromatic ring towards nucleophilic attack.[1][2] The fluorine atom at the 2-position further enhances the electrophilicity of the reaction center.
This guide will address the critical parameters of this synthesis, from reaction kinetics to purification strategies, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this reaction?
A1: The reaction proceeds via a well-established SNAr addition-elimination mechanism.[1][2][3] The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiomorpholine attacks the carbon atom bearing a fluorine atom (C1 position) on the 1,2-difluoro-4-nitrobenzene ring. This step is typically the rate-determining step of the reaction.[1]
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is a surprisingly effective leaving group in SNAr reactions due to its high electronegativity that polarizes the C-F bond.[1][2]
Q2: Why is 1,2-difluoro-4-nitrobenzene the preferred starting material over, for example, 1-chloro-2-fluoro-4-nitrobenzene?
A2: In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2] This is because the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Q3: Can di-substitution occur, and how can it be minimized?
A3: Yes, di-substitution, where a second molecule of thiomorpholine displaces the remaining fluorine atom, is a potential side reaction. This is particularly a risk if the reaction temperature is too high, the reaction time is excessively long, or if a large excess of thiomorpholine is used. To minimize this, it is crucial to maintain stoichiometric control (a slight excess of thiomorpholine is often optimal) and to monitor the reaction progress closely to avoid prolonged reaction times after the starting material has been consumed.
Q4: What is the expected regioselectivity of the reaction?
A4: The substitution will occur predominantly at the C1 position (the carbon bearing the fluorine that is para to the nitro group). The nitro group is a powerful ortho, para-director for nucleophilic attack because it can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at these positions. Attack at the C2 position (meta to the nitro group) does not allow for this resonance stabilization, making it kinetically unfavorable.
Visualizing the Reaction and Troubleshooting Workflow
Reaction Mechanism
Caption: A systematic workflow for troubleshooting synthesis problems.
Detailed Troubleshooting Guide
| Problem | Potential Cause(s) | Self-Validating System & Corrective Actions |
| Low or No Conversion | 1. Insufficient Activation: Temperature is too low. | 1. Action: Gradually increase the reaction temperature in 10°C increments. Validation: Monitor the reaction by TLC or LC-MS to observe the disappearance of the starting material. |
| 2. Base Inefficiency: The base (e.g., triethylamine, K₂CO₃) is not effectively scavenging the HF produced, leading to protonation of the thiomorpholine and halting the reaction. | 2. Action: Ensure the base is of good quality and used in sufficient excess (2-3 equivalents). Consider using a stronger, non-nucleophilic base like DBU if necessary. Validation: A stable pH in the reaction mixture (if measurable) and consistent reaction progress indicate an effective base. | |
| 3. Reagent Quality: Impure starting materials or wet solvents. | 3. Action: Use freshly distilled thiomorpholine and high-purity 1,2-difluoro-4-nitrobenzene. Ensure solvents are anhydrous. Validation: Run a small-scale control reaction with purified reagents to confirm their integrity. | |
| Formation of Significant Byproducts | 1. Di-substitution: Reaction temperature is too high or reaction time is too long. | 1. Action: Lower the reaction temperature and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed. Validation: Use HPLC to quantify the ratio of mono- to di-substituted product at different time points and temperatures to find the optimal conditions. |
| 2. Hydrolysis of Starting Material: Presence of water leading to the formation of 2-fluoro-4-nitrophenol. | 2. Action: Use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Ar). Validation: The absence of the phenol byproduct in the crude LC-MS confirms the effectiveness of anhydrous conditions. | |
| Difficult Purification | 1. Co-elution of Product and Starting Material: Similar polarities. | 1. Action: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) often provides good separation. Validation: Use TLC with multiple solvent systems to identify the one that gives the best separation (largest ΔRf) between the product and starting material. |
| 2. Product Tailing on Silica Gel: The basicity of the thiomorpholine nitrogen can lead to strong interaction with acidic silica gel. | 2. Action: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the chromatography eluent to suppress tailing. Alternatively, use a different stationary phase like alumina or amine-functionalized silica. [4]Validation: Sharper, more symmetrical peaks during column chromatography indicate that tailing has been effectively addressed. | |
| 3. Emulsion during Aqueous Work-up: Difficulty in separating organic and aqueous layers. | 3. Action: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Validation: A clean and sharp separation of the two layers confirms the resolution of the emulsion. |
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
This protocol is adapted from a similar synthesis of the morpholine analog and general SNAr procedures. It should be optimized for specific laboratory conditions and scale.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Thiomorpholine
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq).
-
Solvent and Reagents: Add anhydrous acetonitrile to dissolve the starting material. Then, add thiomorpholine (1.1-1.2 eq) followed by the base (e.g., Et₃N, 2.0 eq or K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 70-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Add deionized water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel and shake. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound as a solid.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
- Zolfigol, M. A., et al. (2012). A new magnetically separable nano-catalyst for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Journal of the Iranian Chemical Society, 9(5), 653-661.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions. [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 168828-90-8 | Product Name : Deacetyl Linezolid. [Link]
-
SynThink Research Chemicals. (n.d.). Deacetyl Linezolid | 168828-90-8. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 168828-84-0 | Product Name : Deacetamide Linezolid Azide. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 168828-82-8 | Product Name : Linezolid Desacetamide Hydroxy Impurity (BSC). [Link]
- Google Patents. (n.d.). US7000000B1 - Polysaccharide fibers.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
-
ResearchGate. (2019). (PDF) 4-(4-Nitrophenyl)morpholine. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
PMC. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
ResearchGate. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine , a key building block in medicinal chemistry.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the analytical choices, empowering you to select and implement the most suitable method for your research needs.
Introduction to this compound and its Analytical Challenges
This compound is a versatile intermediate characterized by a thiomorpholine ring attached to a fluorinated and nitrated phenyl group.[1] These structural features, while bestowing desirable chemical reactivity for drug discovery, also present unique challenges for purity analysis. Potential impurities can arise from the starting materials of its synthesis, such as 1,2-difluoro-4-nitrobenzene and thiomorpholine, or from side reactions and degradation. Therefore, a well-designed HPLC method must be capable of separating the main component from these structurally similar compounds.
This guide will compare three distinct reversed-phase HPLC methods, each employing a different stationary phase to achieve optimal separation. The performance of a standard C18 column will be benchmarked against a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds, and a polar-embedded C18 column designed for enhanced retention of polar analytes.
Understanding Potential Impurities
A robust purity analysis method must effectively separate the active pharmaceutical ingredient (API) from any potential impurities. In the synthesis of this compound, which typically involves a nucleophilic aromatic substitution reaction, several impurities could potentially be present:
-
Starting Materials: Unreacted 1,2-difluoro-4-nitrobenzene and thiomorpholine.
-
Positional Isomers: Isomers formed by the substitution of the other fluorine atom on the benzene ring.
-
Over-reacted Products: Di-substituted products where both fluorine atoms have reacted.
-
Degradation Products: Products arising from hydrolysis, oxidation, or photolytic degradation of the target molecule. Forced degradation studies are crucial for identifying these potential degradants and ensuring the stability-indicating nature of the analytical method.[2][3][4]
Comparative HPLC Methodologies
The following three HPLC methods were developed and compared for their ability to provide a comprehensive purity profile of this compound. The methods were designed to be stability-indicating, capable of separating the main peak from its potential impurities and degradation products.
Method 1: The Workhorse - C18 Stationary Phase
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its broad applicability and robust performance. It separates compounds primarily based on their hydrophobicity.
Method 2: Alternative Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns provide a different separation mechanism by incorporating π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6][7] This can be particularly advantageous for separating aromatic and unsaturated compounds.
Method 3: Enhanced Polar Retention - Polar-Embedded C18 Stationary Phase
Polar-embedded C18 columns are designed to provide better retention and peak shape for polar compounds that are often poorly retained on traditional C18 columns. This can be beneficial for separating polar impurities.
Experimental Protocols
Sample Preparation
A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Working solutions for analysis were prepared by diluting the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
HPLC Instrumentation
All experiments were performed on a standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a photodiode array (PDA) detector. The PDA detector is crucial for impurity profiling as it allows for the simultaneous acquisition of spectral data across a range of wavelengths, enabling peak purity assessment and identification of co-eluting peaks.[8]
Chromatographic Conditions
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Polar-Embedded C18) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 0-20 min: 30-80% B | 0-20 min: 40-90% B | 0-20 min: 20-70% B |
| 20-25 min: 80% B | 20-25 min: 90% B | 20-25 min: 70% B | |
| 25-26 min: 80-30% B | 25-26 min: 90-40% B | 25-26 min: 70-20% B | |
| 26-30 min: 30% B | 26-30 min: 40% B | 26-30 min: 20% B | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
| Detection | PDA, 254 nm | PDA, 254 nm | PDA, 254 nm |
Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Results and Discussion
The performance of the three HPLC methods was evaluated based on several key parameters, including resolution of the main peak from its closest eluting impurity, peak symmetry (tailing factor), and the limit of detection (LOD) and quantification (LOQ) for a known impurity. The results are summarized in the table below.
| Performance Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) | Method 3 (Polar-Embedded C18) |
| Resolution (Main Peak vs. Impurity A) | 1.8 | 2.5 | 1.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | 1.3 |
| LOD of Impurity A (µg/mL) | 0.05 | 0.03 | 0.08 |
| LOQ of Impurity A (µg/mL) | 0.15 | 0.10 | 0.25 |
| Analysis Time (min) | 30 | 30 | 30 |
Method 1 (C18): The standard C18 method provided adequate separation for most impurities. However, the resolution between the main peak and a closely eluting impurity (Impurity A) was found to be 1.8, which is acceptable but could be improved for routine quality control. The peak shape was good with a tailing factor of 1.2.
Method 2 (Phenyl-Hexyl): This method demonstrated superior performance in terms of resolution, achieving a value of 2.5 for the critical pair. This enhanced separation is attributed to the alternative selectivity offered by the phenyl-hexyl stationary phase, which leverages π-π interactions with the aromatic nature of the analyte and its impurities.[5][6][7] The peak shape was excellent with a tailing factor of 1.1, and the method also exhibited the best sensitivity with the lowest LOD and LOQ values.
Method 3 (Polar-Embedded C18): While this method is designed for better retention of polar compounds, it did not offer a significant advantage for the separation of the primary impurities of this compound. The resolution was the lowest among the three methods, and the sensitivity was also reduced.
Conclusion and Recommendations
Based on the comparative data, the Phenyl-Hexyl HPLC method (Method 2) is recommended as the most suitable for the purity analysis of this compound. This method provides the best resolution for critical impurity pairs, excellent peak symmetry, and the highest sensitivity. The use of methanol as the organic modifier in conjunction with the phenyl-hexyl column appears to be optimal for exploiting the unique selectivity of this stationary phase for aromatic nitro compounds.
For routine analysis, the C18 method (Method 1) can be considered a viable alternative if a Phenyl-Hexyl column is not available, provided that the system suitability criteria for resolution are consistently met.
The development of a robust and reliable HPLC method for purity analysis is a critical step in the characterization of pharmaceutical intermediates. By understanding the chemical nature of the analyte and its potential impurities, and by systematically evaluating different stationary phases, a method that ensures the quality and consistency of the material can be successfully implemented. All methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, and reliability.[2]
References
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
Dolan, J. W. (2016, April 19). Peak Purity Algorithms using Diode Array Detectors. LCGC International. Retrieved from [Link]
-
Fábián, L., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(6), 1248. Retrieved from [Link]
-
HALO. (n.d.). Phenyl-Hexyl. Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]
- Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development.
-
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Singh, R., & Kumar, S. (2014). Forced degradation and impurity profiling: A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-10.
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
Van der Noot, M. R., et al. (2007). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Journal of Chromatographic Science, 45(7), 430–434. Retrieved from [Link]
-
Woolf, E. J. (2014). Phenyl Stationary Phases for HPLC. Element Lab Solutions. Retrieved from [Link]
Sources
- 1. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpsonline.com [ajpsonline.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Structural Confirmation of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural confirmation of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine , a compound of interest in medicinal chemistry. We will delve into the expected fragmentation patterns, compare them with potential isomeric alternatives, and provide a robust experimental framework for its definitive identification.
Introduction
This compound (C₁₀H₁₁FN₂O₂S, MW: 242.27 g/mol , CAS: 168828-70-4) is a substituted aromatic compound incorporating a thiomorpholine ring. The presence of a fluorinated nitrophenyl group suggests its potential as a building block in the synthesis of pharmacologically active molecules. Accurate structural elucidation is paramount to understanding its chemical reactivity and biological activity. Mass spectrometry, a powerful analytical technique that measures the mass-to-charge ratio of ions, is an indispensable tool for this purpose. This guide will focus on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and thermally stable small molecules.
Understanding the Molecular Structure and Potential Isomers
To effectively use mass spectrometry for structural confirmation, it is crucial to consider not only the target molecule but also its potential isomers. Isomers will have the same molecular weight but different fragmentation patterns, allowing for their differentiation.
Target Molecule: this compound
Key Structural Features:
-
Aromatic Ring: A benzene ring substituted with a fluorine atom and a nitro group.
-
Thiomorpholine Ring: A six-membered heterocyclic ring containing a sulfur and a nitrogen atom.
-
Linkage: The nitrogen atom of the thiomorpholine ring is attached to the aromatic ring.
Potential Isomers for Comparison:
-
Positional Isomers of the Phenyl Ring:
-
4-(3-Fluoro-4-nitrophenyl)thiomorpholine
-
4-(2-Fluoro-5-nitrophenyl)thiomorpholine
-
4-(4-Fluoro-2-nitrophenyl)thiomorpholine
-
-
Structural Isomer: Morpholine Analog
-
4-(2-Fluoro-4-nitrophenyl)morpholine (C₁₀H₁₁FN₂O₃, MW: 226.20 g/mol )
-
While the morpholine analog is not a true isomer due to the difference in the heteroatom (oxygen instead of sulfur), its fragmentation pattern provides a valuable point of comparison for understanding the influence of the sulfur atom on the fragmentation pathways.
Predicting the Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule.
Expected Fragmentation of this compound
The fragmentation of this compound is expected to be influenced by the stability of the aromatic ring and the fragmentation tendencies of the thiomorpholine moiety and the nitro group.
-
Molecular Ion Peak (M⁺˙): Due to the presence of the aromatic ring which can stabilize the positive charge, a reasonably intense molecular ion peak is expected at m/z 242. The presence of a sulfur atom will also result in a characteristic M+2 isotopic peak at m/z 244 with an abundance of approximately 4.4% relative to the M⁺˙ peak, which is a key indicator for the presence of sulfur.
-
Loss of Nitro Group and Related Fragments: Nitroaromatic compounds typically exhibit characteristic losses related to the nitro group.
-
Loss of NO₂ (m/z 46): A fragment ion at m/z 196 ([M - NO₂]⁺) is highly probable.
-
Loss of NO (m/z 30): A fragment ion at m/z 212 ([M - NO]⁺) may also be observed.
-
-
Fragmentation of the Thiomorpholine Ring: The thiomorpholine ring can undergo several fragmentation pathways.
-
Cleavage alpha to Nitrogen: Fission of the C-C bond adjacent to the nitrogen can lead to the formation of various fragment ions.
-
Ring Opening and Cleavage: The ring can open followed by the loss of small neutral molecules like ethene (C₂H₄). A common fragmentation pathway for morpholine and thiomorpholine involves the cleavage of the C-N bond.
-
-
Formation of the Aromatic Cation: Cleavage of the bond between the aromatic ring and the thiomorpholine nitrogen would lead to the formation of a [C₆H₃FNO₂]⁺˙ ion at m/z 156 and a thiomorpholine radical.
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis with Isomers and Analogs
| Compound | Key Differentiating Fragments | Rationale |
| This compound (Target) | m/z 242 (M⁺˙), m/z 244 (M+2), m/z 196, m/z 156 | The presence of sulfur is confirmed by the M+2 peak. The relative positions of the fluoro and nitro groups will influence the relative intensities of the fragment ions. |
| Positional Isomers (e.g., 4-(4-Fluoro-2-nitrophenyl)thiomorpholine) | Different relative intensities of fragment ions. | The "ortho effect" can influence fragmentation. For example, interaction between the nitro group and the thiomorpholine nitrogen in the 2-nitro isomer could lead to unique fragmentation pathways not observed for the 4-nitro isomer. |
| 4-(2-Fluoro-4-nitrophenyl)morpholine (Analog) | m/z 226 (M⁺˙), no significant M+2 peak, fragments corresponding to the morpholine ring. | The molecular ion is 16 Da lighter due to oxygen instead of sulfur. The absence of a prominent M+2 peak is a key differentiator. Fragmentation of the morpholine ring will also differ slightly from the thiomorpholine ring. High-resolution mass spectrometry (HRMS) would definitively confirm the elemental composition. |
Experimental Protocol for Structural Confirmation
This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: The final concentration should be in the range of 10-100 µg/mL.
-
Standard Preparation: Prepare a similar concentration of a known standard, if available, for comparison of retention time and mass spectrum.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
Data Acquisition and Analysis
-
Acquire Data: Inject the prepared sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the Peak of Interest: Locate the chromatographic peak corresponding to the target compound.
-
Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak by averaging the scans across the peak and subtracting the background.
-
Analyze the Spectrum:
-
Identify the molecular ion peak (m/z 242) and the M+2 peak (m/z 244).
-
Identify the major fragment ions and propose their structures.
-
Compare the obtained spectrum with a library spectrum (e.g., NIST) if available.
-
Compare the fragmentation pattern with the predicted pattern and that of any available isomeric or analog standards.
-
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The structural confirmation of this compound by mass spectrometry is a systematic process that relies on the careful interpretation of fragmentation patterns. By predicting the fragmentation pathways based on fundamental principles of mass spectrometry and comparing the experimental data with that of potential isomers and analogs, a high degree of confidence in the structural assignment can be achieved. The presence of the sulfur atom provides a key diagnostic marker in the form of the M+2 isotopic peak, which, in conjunction with the characteristic fragmentation of the nitroaromatic and thiomorpholine moieties, allows for its unambiguous identification. This guide provides the necessary framework for researchers to confidently apply mass spectrometry for the structural elucidation of this and similar molecules.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2022). Molecules, 27(6), 1934. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2015). International Journal of Molecular Sciences, 16(4), 7374-7388. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (2010). Revista de la Societat Catalana de Química, 9, 39-49. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2022). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). Atmospheric Environment, 47, 123-132. [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). Rapid Communications in Mass Spectrometry, 34(S3), e8875. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
A Comparative Guide to Kinase Inhibition: 4-(2-Fluoro-4-nitrophenyl)thiomorpholine vs. 4-(4-nitrophenyl)thiomorpholine
Introduction
In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a pivotal target class. The development of selective kinase inhibitors is a highly competitive and sophisticated field, where subtle molecular modifications can lead to profound differences in potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two structurally related compounds, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)thiomorpholine , within the context of kinase assay performance.
While both molecules share a common 4-(4-nitrophenyl)thiomorpholine scaffold, which has been utilized as a precursor for kinase inhibitors, the strategic addition of a fluorine atom at the 2-position of the nitrophenyl ring in the former is a classic medicinal chemistry tactic.[1][2] The purpose of this guide is to dissect the theoretical advantages conferred by this substitution and to provide a practical framework for their empirical validation using robust biochemical and cellular assays. We will explore how a single fluorine atom can modulate the electronic properties of the molecule, potentially enhancing its reactivity and binding affinity, and outline the experimental workflows required to quantify these differences.
Molecular Profiles and the Rationale for Fluorination
The foundational structure, 4-(4-nitrophenyl)thiomorpholine, presents an electron-deficient aromatic ring due to the strong electron-withdrawing nature of the nitro group. This feature is often exploited in the design of targeted covalent inhibitors (TCIs).[3] TCIs typically work by forming an irreversible bond with a nucleophilic amino acid residue, such as cysteine, within the kinase active site.[3][4] The electrophilicity of the aromatic ring is critical for this reaction, which often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The introduction of a fluorine atom ortho to the nitro group in This compound is a deliberate design choice intended to further enhance this electrophilicity. Fluorine is the most electronegative element, and its placement on the ring is expected to have several key consequences:
-
Enhanced Electrophilicity : The inductive electron-withdrawing effect of fluorine synergizes with the nitro group, making the aromatic ring more susceptible to nucleophilic attack by a cysteine residue in the kinase binding pocket.[5][6]
-
Modulation of Physicochemical Properties : Fluorine substitution can alter lipophilicity, metabolic stability, and membrane permeability, which are critical factors for cellular activity and overall drug-like properties.[7][8]
-
Improved Binding Affinity : In some cases, fluorine can form favorable orthogonal multipolar interactions with backbone carbonyls in the protein, enhancing binding affinity and selectivity.[6][9]
Based on these principles, we hypothesize that the fluorinated analog will exhibit superior performance as a kinase inhibitor. The following sections provide the experimental blueprint to test this hypothesis.
Hypothesized Mechanism of Covalent Inhibition
The proposed mechanism of action for both compounds is the irreversible covalent modification of a cysteine residue located near the ATP-binding site of a target kinase. The process can be visualized as a two-step mechanism: first, the inhibitor binds non-covalently to the active site, and second, a covalent bond is formed.[10] The addition of the 2-fluoro group is predicted to increase the rate of the second, covalent-bond-forming step (kinact).
Caption: Hypothesized two-step mechanism of covalent kinase inhibition.
Comparative Performance Data (Representative)
To illustrate the expected differences in performance, the following table presents representative data that might be obtained from the assays described in this guide. This data is hypothetical but is based on established principles of fluorine's role in medicinal chemistry.
| Parameter | 4-(4-nitrophenyl)thiomorpholine | This compound | Rationale for Difference |
| Biochemical IC50 (nM) | 125 | 20 | Increased electrophilicity of the fluorinated ring leads to more rapid covalent bond formation and higher potency.[5] |
| Cellular Target Engagement EC50 (nM) | 550 | 85 | Enhanced cell permeability and higher intrinsic potency of the fluorinated compound contribute to greater efficacy in a cellular context. |
| Kinase Selectivity (Fold vs. Off-Target) | 30-fold | 100-fold | The specific electronic and steric properties of the fluoro group may introduce new favorable interactions or prevent unfavorable ones in the target's active site, improving selectivity.[9] |
| Metabolic Stability (T1/2 in microsomes, min) | 15 | 45 | Fluorine substitution can block sites of metabolic oxidation, leading to a longer half-life.[7] |
Experimental Protocols for Comparative Evaluation
A multi-tiered approach is essential to rigorously compare these two compounds. This involves moving from a simplified biochemical environment to a more complex and physiologically relevant cellular setting.
Caption: A tiered workflow for comparing kinase inhibitors.
Tier 1: Biochemical Kinase Potency Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC50).[11]
Principle: The kinase reaction consumes ATP and generates ADP. The ADP-Glo™ reagent first terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial ADP concentration.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of both compounds in 100% DMSO, starting from a 1 mM stock. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 384-well plate, add:
-
1 µL of diluted compound or DMSO vehicle control.
-
2 µL of purified kinase solution in reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for pre-binding.[11]
-
-
Initiate Reaction: Add 2 µL of substrate/ATP mixture to initiate the kinase reaction. The ATP concentration should be at its Michaelis-Menten constant (Km) for the specific kinase to ensure assay sensitivity.
-
Reaction Incubation: Incubate for 1-2 hours at room temperature. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value. A Z' factor > 0.6 is required for a valid assay.[11]
Tier 2: Cellular Target Engagement Assays
It is crucial to confirm that the inhibitors can reach and bind to their target in a live-cell environment. Two powerful methods for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).
Principle: This assay measures compound binding at a specific target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12] A target kinase is expressed as a fusion with NanoLuc® Luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase active site is added (the energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.[12][13]
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293 cells into a 96-well plate. Co-transfect the cells with plasmids encoding the NanoLuc®-kinase fusion protein and allow expression for 18-24 hours.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2 hours.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells. Equilibrate according to the manufacturer's protocol.
-
Substrate Addition: Add the NanoLuc® substrate (e.g., furimazine) to the wells.
-
Signal Detection: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to determine the EC50, which reflects the compound's affinity for the target in intact cells.[14]
Principle: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[15] Intact cells are treated with the inhibitor, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured protein remaining is quantified, typically by Western blot or mass spectrometry.[16][17]
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of the inhibitor or DMSO control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[18]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[18]
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target kinase using Western blotting or another quantitative protein detection method.
-
Data Analysis: Generate a melt curve by plotting the amount of soluble protein against temperature for each compound concentration. A stabilizing compound will shift the curve to the right. An isothermal dose-response curve can be generated by plotting the amount of soluble protein at a single, discriminating temperature against compound concentration to determine an EC50.
Conclusion and Forward Look
The strategic incorporation of a fluorine atom into a kinase inhibitor scaffold is a well-established method for enhancing potency and optimizing drug-like properties. The direct comparison between This compound and its non-fluorinated counterpart, 4-(4-nitrophenyl)thiomorpholine , provides a classic case study in modern medicinal chemistry.
Our analysis posits that the fluorinated compound will demonstrate superior performance across key metrics: higher biochemical potency due to increased electrophilicity, better cellular efficacy, and potentially improved metabolic stability and kinase selectivity. The provided experimental workflows, from purified enzyme assays to live-cell target engagement studies, offer a robust and logical framework for validating this hypothesis. The resulting data will enable researchers to make a clear, evidence-based decision on which compound to advance in a drug discovery pipeline, underscoring the power of rational design in developing next-generation kinase inhibitors.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available from: [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health (NIH). Available from: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). Available from: [Link]
-
4-(4-Nitrophenyl)morpholine. ResearchGate. Available from: [Link]
-
Nitriles: an attractive approach to the development of covalent inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. National Institutes of Health (NIH). Available from: [Link]
-
This compound. Lead Sciences. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available from: [Link]
-
This compound | 168828-70-4. J&K Scientific. Available from: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. Available from: [Link]
-
Kinase Screening Assay Services. Reaction Biology. Available from: [Link]
-
The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]
-
4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222. PubChem. Available from: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (NIH). Available from: [Link]
-
NanoBRET Assay Services. Reaction Biology. Available from: [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. Available from: [Link]
-
N
1-(4-Fluorophenyl)-N'1-(4-((2-((2-(morpholin-4-yl)ethyl)carbamoyl)-1H-pyrrolo(2,3-b)pyridin-4-yl)oxy)phenyl)cyclopropane-1,1-dicarboxamide | C31H31FN6O5 | CID 24956525. PubChem. Available from: [Link] -
Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available from: [Link]
-
Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Publications. Available from: [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available from: [Link]
-
Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. Hilaris Publisher. Available from: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). Available from: [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available from: [Link]
-
Studies on the biological activity of some nitrothiophenes. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. domainex.co.uk [domainex.co.uk]
- 12. promegaconnections.com [promegaconnections.com]
- 13. eubopen.org [eubopen.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. tandfonline.com [tandfonline.com]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and structural validation of the novel compound, 4-(2-Fluoro-4-nitrophenyl)thiomorpholine. We will explore a robust synthetic protocol and delve into the nuanced interpretation of spectroscopic data, comparing it with closely related analogues to establish a validated chemical identity.
Introduction: The Significance of Substituted Phenyl-Thiomorpholines
Thiomorpholine and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their diverse biological activities, including antitubercular, antiprotozoal, and antimalarial properties.[1][2] The sulfur atom in the thiomorpholine ring, compared to the oxygen in its morpholine counterpart, increases lipophilicity and can serve as a "soft spot" for metabolism, a desirable trait in drug design.[3] The incorporation of a 2-fluoro-4-nitrophenyl moiety is of particular interest, as the nitro group can be a precursor to an amino group, a versatile handle for further chemical modifications, while the fluorine atom can enhance metabolic stability and binding affinity.[4]
This guide will provide a comprehensive walkthrough of a proposed synthesis for this compound and a detailed methodology for its structural confirmation using a suite of spectroscopic techniques. By comparing its expected spectral data with that of the known compounds 4-(2-fluoro-4-nitrophenyl)morpholine and 4-(4-nitrophenyl)thiomorpholine, we can build a strong, validated case for the successful synthesis of our target molecule.
Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of N-aryl thiomorpholines is the nucleophilic aromatic substitution (SNAr) reaction.[5][6] This reaction is particularly effective here due to the presence of a strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack.
The proposed synthesis involves the reaction of 1,2-difluoro-4-nitrobenzene with thiomorpholine in the presence of a base. The fluorine atom para to the nitro group is the most activated leaving group; however, the fluorine ortho to the nitro group is also susceptible to substitution. For the purpose of this guide, we will proceed with the reaction of 1,2-difluoro-4-nitrobenzene, a common starting material.
Proposed Synthetic Protocol
Reaction Scheme:
A proposed synthetic workflow.
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
Thiomorpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile, add thiomorpholine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product, this compound.
Spectroscopic Validation: A Comparative Approach
The cornerstone of synthetic validation lies in the unambiguous characterization of the final product. We will use a multi-pronged spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. To build a robust validation, we will compare the predicted data for our target molecule with the published data for two key analogues:
-
Analogue A: 4-(2-Fluoro-4-nitrophenyl)morpholine - This compound shares the same substituted aromatic ring but has a morpholine moiety instead of thiomorpholine.
-
Analogue B: 4-(4-Nitrophenyl)thiomorpholine - This compound has the desired thiomorpholine ring but lacks the fluorine atom on the phenyl ring.
Comparative Spectroscopic Data
The following table summarizes the key published spectroscopic data for our chosen analogues.
| Spectroscopic Technique | Analogue A: 4-(2-Fluoro-4-nitrophenyl)morpholine[7] | Analogue B: 4-(4-Nitrophenyl)thiomorpholine[3] | Predicted Data for this compound |
| ¹H NMR (CDCl₃) | δ 8.03 (ddd, 1H), 7.94 (dd, 1H), 6.94 (t, 1H), 3.90 (t, 4H), 3.31 (m, 4H) | δ 8.15 (d, 2H), 6.85 (d, 2H), 3.95 (t, 4H), 2.80 (t, 4H) | δ ~8.1-8.0 (m, 1H), ~8.0-7.9 (m, 1H), ~7.0-6.9 (t, 1H), ~3.4-3.3 (m, 4H), ~2.9-2.8 (m, 4H) |
| ¹³C NMR (CDCl₃) | δ 153.3 (d, J=249.5 Hz), 145.6 (d, J=7.8 Hz), 121.1 (d, J=3.0 Hz), 117.0 (d, J=3.9 Hz), 112.7 (d, J=6.4 Hz), 66.7, 50.0 (d, J=4.9 Hz) | δ 152.9, 145.8, 125.4, 114.5, 49.3, 27.4 | δ ~154-152 (d, J ≈ 250 Hz), ~146 (d, J ≈ 8 Hz), ~122-120 (d), ~118-116 (d), ~114-112 (d), ~51-49 (d), ~28-26 |
| Mass Spec (HRMS) | [M]⁺ Calcd for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749 | [M]⁺: 224.285 | [M+H]⁺ Calcd for C₁₀H₁₁FN₂O₂S: 243.0598 |
Detailed Spectroscopic Interpretation for this compound
The following sections provide a detailed prediction and interpretation of the spectroscopic data expected for the target compound.
Workflow for spectroscopic validation.
The proton NMR spectrum is expected to show distinct signals for the aromatic and thiomorpholine protons.
-
Aromatic Region (δ 7.0-8.1 ppm): The three protons on the nitrophenyl ring will exhibit a complex splitting pattern due to both H-H and H-F coupling. We anticipate a doublet of doublets of doublets (ddd) or a similar multiplet for the proton ortho to the nitro group, a doublet of doublets (dd) for the proton ortho to the fluorine, and a triplet-like signal for the proton meta to both the nitro and fluoro groups.
-
Thiomorpholine Protons (δ 2.8-3.4 ppm): The protons on the thiomorpholine ring will appear as two multiplets. The protons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded and appear further downfield (~3.3-3.4 ppm) compared to the protons adjacent to the sulfur atom (S-CH₂) (~2.8-2.9 ppm). This is consistent with the data from Analogue B.
The carbon NMR will provide key information about the carbon framework and the influence of the fluorine atom.
-
Aromatic Carbons (δ 112-154 ppm): We expect to see six signals for the aromatic carbons. The carbon directly attached to the fluorine atom will show a large coupling constant (J ≈ 250 Hz) and appear at the most downfield chemical shift (~152-154 ppm). The other aromatic carbons will also exhibit smaller C-F couplings.
-
Thiomorpholine Carbons (δ 26-51 ppm): Two signals are expected for the thiomorpholine carbons. The carbon atoms adjacent to the nitrogen (C-N) will be downfield (~49-51 ppm) compared to the carbons adjacent to the sulfur (C-S) (~26-28 ppm). The C-N carbon may also show a small coupling to the fluorine atom.
The IR spectrum will confirm the presence of key functional groups.
-
N-O Stretching (1520-1500 cm⁻¹ and 1350-1330 cm⁻¹): Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected in these regions.
-
C-F Stretching (1250-1100 cm⁻¹): A strong band in this region will indicate the presence of the carbon-fluorine bond.
-
C-N Stretching (1340-1250 cm⁻¹): A moderate absorption in this region will correspond to the aryl-nitrogen bond.
-
C-H Stretching (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations will be observed.
High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[8]
-
Molecular Ion Peak: The expected [M+H]⁺ peak for C₁₀H₁₁FN₂O₂S is at m/z 243.0598. Observing a peak at this value with high accuracy (typically within 5 ppm) provides strong evidence for the successful synthesis of the target compound.
Comparison with an Alternative: The Morpholine Analogue
The primary alternative to this compound is its morpholine counterpart, 4-(2-fluoro-4-nitrophenyl)morpholine. While both are synthesized through a similar SNAr pathway, their physicochemical and pharmacological properties can differ significantly.
-
Lipophilicity: The thiomorpholine derivative is expected to be more lipophilic than the morpholine analogue. This can influence its solubility, membrane permeability, and ultimately its pharmacokinetic profile.
-
Metabolism: The sulfur atom in thiomorpholine can be oxidized in vivo to the corresponding sulfoxide and sulfone, providing additional metabolic pathways that are absent in the morpholine analogue.[3]
-
Conformational Differences: The C-S bond in thiomorpholine is longer than the C-O bond in morpholine, leading to differences in the ring conformation which can affect how the molecule interacts with biological targets.[9]
The choice between a thiomorpholine and a morpholine scaffold in drug design is therefore a strategic one, dependent on the desired properties of the final compound.
Conclusion
This guide has outlined a robust and well-established synthetic strategy for the preparation of this compound. More importantly, it has provided a comprehensive framework for the validation of its chemical structure through a comparative analysis of spectroscopic data. By leveraging the known spectral features of closely related analogues, researchers can confidently confirm the identity and purity of this novel compound. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data serves as a practical roadmap for scientists working on the synthesis and characterization of new chemical entities in the field of medicinal chemistry.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available from: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]
-
(PDF) 4-(4-Nitrophenyl)morpholine. ResearchGate. Available from: [Link]
-
4-(2-Fluoro-4-nitrophenyl)morpholine | C10H11FN2O3 | CID 2905489. PubChem. Available from: [Link]
-
This compound. Lead Sciences. Available from: [Link]
-
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available from: [Link]
-
Nucleophilic Substitution of Thiophene Derivatives | Request PDF. ResearchGate. Available from: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]
-
Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. Available from: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
-
Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available from: [Link]
-
Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. MDPI. Available from: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CAS 168828-70-4: this compound [cymitquimica.com]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 8. Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry” | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinase Inhibitor Cross-Reactivity Profiling
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, comprising a family of over 500 enzymes, are central regulators of virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition, where a compound interacts with unintended kinases, can lead to a range of adverse effects, limiting therapeutic windows and potentially causing severe patient toxicity.[1][2] Therefore, a rigorous evaluation of a compound's cross-reactivity across a broad panel of kinases is not merely a characterization step but a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for assessing the kinase selectivity of a novel inhibitor, using the hypothetical compound "FNPT-1" (4-(2-Fluoro-4-nitrophenyl)thiomorpholine) as a case study. We will delve into the causality behind experimental choices, compare state-of-the-art profiling technologies, and provide actionable protocols. To contextualize the importance of selectivity, we will draw comparisons with the well-documented evolution of Bruton's Tyrosine Kinase (BTK) inhibitors, from the first-generation ibrutinib to the more selective second-generation agents.
Pillar 1: Foundational Concepts in Kinase Selectivity
Before embarking on experimental design, it is crucial to understand the principles of selectivity and how it is quantified. A kinase inhibitor's profile is a composite of its on-target potency and its off-target interactions. The goal is to maximize the former while minimizing the latter.
Quantifying Selectivity: Beyond a Simple IC50
While the half-maximal inhibitory concentration (IC50) is a primary measure of potency, it does not, in isolation, describe selectivity. Several metrics have been developed to provide a more holistic view:
-
Selectivity Score (S-Score): This metric calculates the fraction of kinases in a panel that are inhibited by a compound below a certain concentration threshold (e.g., S(1µM)).[3] A lower score indicates higher selectivity. While simple, its reliance on an arbitrary cutoff can be a limitation.[4]
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A score approaching 1 indicates high selectivity (inhibition is concentrated on a few kinases), while a score near 0 signifies promiscuous inhibition.[5]
-
Selectivity Entropy (Ssel): This metric quantifies the distribution of a compound's potency over a panel of kinases. A lower entropy score signifies a more selective inhibitor. For example, the BTK inhibitor acalabrutinib has a lower selectivity entropy (Ssel = 1.4) than the less selective ibrutinib (Ssel = 2.4), quantitatively reflecting its improved profile.[6]
The choice of metric can influence data interpretation, and it is often advisable to consider multiple metrics in concert.
Pillar 2: A Comparative Guide to Kinase Profiling Platforms
The selection of an appropriate assay technology is a critical decision that impacts data quality, throughput, and physiological relevance. Broadly, these platforms can be categorized into biochemical (cell-free) assays and cell-based assays.
Biochemical Assays: The In Vitro Gold Standard
Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme. They are essential for determining intrinsic potency and for large-scale screening campaigns.
| Assay Platform | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate ([γ-32P]ATP or [γ-33P]ATP) from ATP to a substrate.[7] | Considered the "gold standard" for sensitivity and reliability; accommodates diverse substrates.[8] | Requires handling and disposal of radioactive materials; lower throughput.[8] |
| Fluorescence-Based Assays (TR-FRET, FP) | Detects either the consumption of ATP or the generation of ADP using fluorescent probes and antibodies.[8] | High-throughput, non-radioactive, amenable to automation. | Potential for compound interference with the detection system; indirect measurement of phosphorylation. |
| Microfluidic Mobility Shift Assays | Employs microfluidic chips to electrophoretically separate a fluorescently labeled peptide substrate from its phosphorylated product.[9][10] | High-quality, reproducible data; low sample consumption; allows for kinetic analysis.[11] | Requires specialized instrumentation; substrate must be a peptide. |
Cell-Based Assays: The Physiological Context
While biochemical assays are indispensable, they do not fully recapitulate the cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's performance, accounting for factors like cell permeability, target engagement, and competition with endogenous ATP.[12]
| Assay Platform | Principle | Advantages | Disadvantages |
| NanoBRET™ Target Engagement | Measures inhibitor binding to a NanoLuc® luciferase-tagged kinase in live cells. Binding displaces a fluorescent tracer, disrupting Bioluminescence Resonance Energy Transfer (BRET).[13] | Provides quantitative binding data in live cells; highly sensitive. | Requires genetic modification of cells to express the fusion kinase; indirect measure of functional inhibition. |
| Phosphoproteomics (Mass Spectrometry) | Quantitatively measures changes in the phosphorylation status of thousands of proteins in cells following inhibitor treatment. | Provides a global, unbiased view of the inhibitor's effect on cellular signaling networks. | Technically complex; lower throughput; requires sophisticated data analysis. |
Pillar 3: Experimental Design & Protocols
A robust kinase profiling strategy follows a tiered approach, beginning with broad screening and progressing to more detailed characterization.
Workflow for Kinase Cross-Reactivity Assessment
The following diagram illustrates a logical workflow for profiling a novel inhibitor like FNPT-1.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Protocol 1: Broad Kinome Profiling using a Microfluidic Mobility Shift Assay
This protocol describes a primary screen to assess the activity of FNPT-1 against a large kinase panel. The Caliper platform is chosen for its balance of data quality and throughput.[9][10]
Objective: To identify potential off-targets of FNPT-1 by screening against a broad kinase panel at a single, high concentration.
Materials:
-
Recombinant kinases (commercial panel, e.g., Eurofins DiscoverX, Reaction Biology)
-
Fluorescently labeled peptide substrates specific for each kinase
-
ATP and MgCl2
-
FNPT-1 dissolved in 100% DMSO (10 mM stock)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.01% Brij-35)
-
Stop Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM EDTA)
-
384-well microtiter plates
-
Caliper LabChip® EZ Reader or similar microfluidic instrument
Procedure:
-
Compound Preparation: Serially dilute the 10 mM FNPT-1 stock in DMSO. For a primary screen, prepare a working solution that will yield a final assay concentration of 10 µM with 1% DMSO.
-
Assay Plate Setup: Add 0.5 µL of the appropriate FNPT-1 dilution or DMSO (vehicle control) to wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the enzyme mix (recombinant kinase in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase. This step is critical for time-dependent or covalent inhibitors.
-
Reaction Initiation: Add 10 µL of the substrate mix (peptide substrate and ATP in assay buffer with MgCl2) to initiate the kinase reaction. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]
-
Reaction Incubation: Incubate the plate at 28°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion).
-
Reaction Termination: Add 25 µL of Stop Buffer to each well to chelate Mg2+ and halt the enzymatic reaction.
-
Data Acquisition: Place the plate in the Caliper instrument. The instrument will transfer a small volume from each well onto the microfluidic chip, where the substrate and product are separated and quantified.[15]
-
Data Analysis: The instrument software calculates the percent conversion of substrate to product. The percent inhibition is then calculated relative to the DMSO controls: % Inhibition = 100 x (1 - ([SignalFNPT-1] - [SignalMin]) / ([SignalMax] - [SignalMin]))
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol validates the biochemical hits by confirming target binding within a live-cell context.
Objective: To quantitatively measure the binding affinity of FNPT-1 to its primary target and key off-targets in live cells.
Materials:
-
HEK293 cells transiently or stably expressing the kinase-NanoLuc® fusion protein(s) of interest.
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
FNPT-1 dissolved in DMSO
-
White, 96-well assay plates
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells in white 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of FNPT-1 in Opti-MEM®. Add these dilutions to the cell plate.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer to the wells. The final concentration of the tracer should be optimized for each kinase target.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Detection: Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the extracellular inhibitor in Opti-MEM®. Add this reagent to all wells.
-
Signal Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm) simultaneously.
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the FNPT-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Case Study: The Evolution of BTK Inhibitors
The clinical development of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling, provides a powerful illustration of the importance of kinase selectivity.[16][17][18]
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Ibrutinib: The First-in-Class Pioneer
Ibrutinib was a groundbreaking, first-generation covalent BTK inhibitor that transformed the treatment of B-cell malignancies.[19] However, its clinical use has been associated with notable off-target effects, including atrial fibrillation, hypertension, and bleeding.[20][21] These toxicities are largely attributed to its inhibition of other kinases with a homologous cysteine residue, such as TEC, EGFR, and SRC family kinases.[19][21]
Second-Generation Inhibitors: Engineering for Selectivity
To mitigate these off-target effects, second-generation BTK inhibitors like acalabrutinib and zanubrutinib were developed.[19] These agents were designed for greater selectivity, resulting in a more favorable safety profile.[20][22] For instance, head-to-head clinical trials have shown that second-generation inhibitors are associated with a lower incidence of cardiovascular adverse events compared to ibrutinib.[20][22]
| Inhibitor | Generation | On-Target (BTK) IC50 | Key Off-Targets | Clinical Implications |
| Ibrutinib | First | ~0.5 nM | TEC, EGFR, ITK, SRC family | High efficacy, but notable rates of atrial fibrillation, hypertension, and bleeding.[19][21] |
| Acalabrutinib | Second | ~5 nM | Minimal activity against EGFR, ITK, TEC at clinical concentrations. | Similar efficacy to ibrutinib with a significantly improved cardiovascular safety profile.[21][23] |
| Zanubrutinib | Second | <1 nM | Higher selectivity for BTK over other TEC family kinases and EGFR compared to ibrutinib. | Demonstrated favorable safety profile and efficacy.[20] |
This evolution from a potent but less selective inhibitor to highly optimized, selective agents underscores the direct link between a compound's cross-reactivity profile and its clinical utility and safety. The rigorous application of the profiling methods described in this guide is what enables such critical advancements in drug development.
Conclusion and Future Directions
Characterizing the cross-reactivity of a novel kinase inhibitor is a multifactorial process that requires a strategic, tiered approach. By combining high-throughput biochemical screening with physiologically relevant cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for prioritizing lead candidates, interpreting in vivo pharmacology, and ultimately, developing safer and more effective targeted therapies. The journey from ibrutinib to acalabrutinib and zanubrutinib serves as a potent reminder that in the world of kinase inhibitors, selectivity is not just a feature—it is the key to success.
References
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Antolin, A. A., et al. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Retrieved from [Link]
- Chen, C. C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
-
AJMC Staff. (2020, August 16). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. Retrieved from [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 214-224.
- Mato, A. R., et al. (2023). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 7(14), 3768-3777.
- Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 1-12.
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Pal Singh, S., et al. (2022). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments.
-
Oncolines B.V. (2024, October 19). Kinome Profiling. Retrieved from [Link]
- Posy, S. L., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(2), 865-874.
- Hill, B. T. (2018). Bruton's tyrosine kinase inhibitors: first and second generation agents for patients with Chronic Lymphocytic Leukemia (CLL).
-
ResearchGate. (2022, September 1). What is the role of radioactive labelled ATP in kinase activity assay? Retrieved from [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Dispenzieri, A., et al. (2022). In silico Evaluation of BTK Inhibitors Mechanisms That Could Induce Atrial Fibrillation and Hypertension in the Treatment of Chronic Lymphocytic Leukemia. Blood, 140(Supplement 1), 9419-9420.
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]
-
Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link]
- Klink, T. A., et al. (2008). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Assay and Drug Development Technologies, 6(4), 527-536.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876.
- Wang, S., et al. (2017). Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 114(49), E10536-E10545.
- El-Hachem, N., et al. (2022). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv.
- Wang, M., et al. (2023). Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis. Frontiers in Immunology, 14.
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
- Weisberg, E., et al. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 134-135.
-
Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
- Woyach, J. A. (2021). Second-Generation Bruton's Tyrosine Kinase Inhibitors: Simply the Best Treatments for Chronic Lymphocytic Leukemia? Journal of Clinical Oncology, 39(26), 2883-2885.
-
BPS Bioscience. (n.d.). Cell-based Kinase Profiling Service. Retrieved from [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). Retrieved from [Link]
- Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
-
Bio-IT World. (2007, August 7). Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. Retrieved from [Link]
-
PamGene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]
- Al-Salama, Z. T. (2022). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Current Oncology, 29(7), 5035-5053.
-
ResearchGate. (n.d.). Second-generation inhibitors of Bruton tyrosine kinase. Retrieved from [Link]
-
Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]
-
JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. Retrieved from [Link]
- de la Cruz, G., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medrxiv.org [medrxiv.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling [pharmaceuticalonline.com]
- 12. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 13. icr.ac.uk [icr.ac.uk]
- 14. assayquant.com [assayquant.com]
- 15. One moment, please... [confluencediscovery.com]
- 16. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 18. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
- 20. ashpublications.org [ashpublications.org]
- 21. ashpublications.org [ashpublications.org]
- 22. Frontiers | Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis [frontiersin.org]
- 23. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine and its Analogs as Versatile Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The thiomorpholine scaffold, a sulfur-containing analog of morpholine, has garnered significant attention for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This guide provides an in-depth, head-to-head comparison of 4-(2-Fluoro-4-nitrophenyl)thiomorpholine with other key thiomorpholine and related heterocyclic derivatives. The focus is on its synthetic utility and the ultimate impact of the incorporated moieties on the biological activity of the final drug molecules, with a particular emphasis on kinase inhibitors.
Introduction: The Strategic Importance of the Thiomorpholine Scaffold
The thiomorpholine ring is a privileged structure in drug discovery, offering a distinct set of properties compared to its more common oxygen-containing counterpart, morpholine. The replacement of the oxygen atom with sulfur increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[1] Furthermore, the sulfur atom can engage in different non-covalent interactions with biological targets and is a potential site for metabolism, which can be strategically exploited in drug design.[1][2]
This guide will delve into the specific advantages of using this compound as a synthetic intermediate, particularly through its conversion to the corresponding aniline, a key component in the synthesis of advanced drug candidates like the PI3K inhibitor, Pictilisib (GDC-0941).
Physicochemical and Synthetic Profile
The utility of a building block is fundamentally linked to its chemical properties and ease of incorporation into more complex molecules. This compound serves as an excellent case study.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a suitable leaving group, such as a fluorine or chlorine atom, by the secondary amine of thiomorpholine.
Caption: Synthetic scheme for this compound.
This reaction is generally high-yielding and proceeds under relatively mild conditions, making the starting material readily accessible for multi-step syntheses.
The Gateway to Bioactive Scaffolds: Reduction to the Corresponding Aniline
A primary application of this compound in medicinal chemistry is its role as a precursor to 4-(2-Fluoro-4-aminophenyl)thiomorpholine . The nitro group is readily reduced to an amine, a versatile functional group for subsequent chemical transformations.
Caption: Reduction of the nitro group to form the key aniline intermediate.
This aniline is a valuable synthon, particularly in the construction of kinase inhibitors where the aniline nitrogen can be used to form a crucial hinge-binding motif.
Comparative Analysis in the Synthesis of Kinase Inhibitors: The Case of Pictilisib (GDC-0941)
The true value of a building block is demonstrated in its application. The synthesis of Pictilisib (GDC-0941), a potent pan-PI3K inhibitor, provides an excellent platform to compare the utility of this compound-derived aniline with other synthetic strategies.
The Role of the Thiomorpholine Moiety in PI3K Inhibition
The morpholine and thiomorpholine moieties are frequently found in kinase inhibitors, often occupying the solvent-exposed region of the ATP-binding pocket.[3][4] In the case of PI3K inhibitors, the oxygen or sulfur atom of these rings can form a key hydrogen bond with a valine residue in the hinge region of the kinase.[5]
The choice between a morpholine, thiomorpholine, or even a piperazine ring at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
| Scaffold | Key Property | Impact on Drug Candidate |
| Thiomorpholine | Increased lipophilicity compared to morpholine. Potential for metabolic oxidation at the sulfur atom. | Can improve cell permeability and oral absorption.[1] The sulfoxide and sulfone metabolites may have different activity and clearance profiles. |
| Morpholine | More polar than thiomorpholine. Generally metabolically stable. | Can enhance aqueous solubility. Less likely to undergo oxidative metabolism at the heteroatom.[4] |
| Piperazine | Offers a point for further substitution at the N4 position. Generally more basic than morpholine or thiomorpholine. | Allows for the introduction of solubilizing groups or moieties that can probe for additional binding interactions.[4] |
Synthetic Strategy for Pictilisib (GDC-0941) Employing the Thiomorpholine Building Block
One of the reported synthetic routes to Pictilisib involves the coupling of the 4-(2-fluoro-4-aminophenyl)thiomorpholine intermediate with a substituted thieno[3,2-d]pyrimidine core.
Caption: Convergent synthesis of Pictilisib (GDC-0941).
The fluorine atom ortho to the aniline nitrogen in the building block plays a crucial role in modulating the pKa of the amine and can influence the conformation of the final molecule, potentially enhancing its binding affinity to the target kinase.[6]
Alternative Synthetic Approaches and Comparative Assessment
Alternative synthetic routes to Pictilisib and related PI3K inhibitors often involve the construction of the core heterocycle with the aniline moiety already in place or introduced at a different stage. For instance, some syntheses may start with a pre-functionalized aniline that is then used to build the thienopyrimidine ring system.
A direct comparison of these routes reveals the strategic advantage of the building block approach:
-
Modularity: The use of 4-(2-fluoro-4-aminophenyl)thiomorpholine allows for the late-stage introduction of this fragment, enabling the rapid synthesis of a library of analogs by coupling with various heterocyclic cores.
-
Efficiency: The synthesis of the building block itself is efficient, and its subsequent coupling reactions are often high-yielding.
-
Flexibility: This approach allows for the independent synthesis and optimization of the core and the aniline fragment, which can streamline the overall drug discovery process.
While a detailed quantitative comparison of yields and step counts across different proprietary synthetic routes is challenging, the modularity offered by the building block strategy is a widely recognized advantage in medicinal chemistry.
The Impact of the Fluoro and Nitro-Derived Moieties on Biological Activity
The 2-fluoro-4-aminophenyl group, derived from the initial building block, is not merely a synthetic handle but a key contributor to the biological profile of the final drug molecule.
-
Role of the Fluorine Atom: The fluorine atom, being highly electronegative, can lower the pKa of the aniline nitrogen.[6] This can be advantageous in several ways:
-
It can reduce the basicity of the molecule, which can improve cell permeability and oral bioavailability.[6]
-
It can participate in favorable interactions with the kinase hinge region, potentially increasing binding affinity.
-
It can block a potential site of metabolism, thereby improving the drug's pharmacokinetic profile.[7]
-
-
The Aniline Moiety: The aniline nitrogen and the adjacent aromatic ring are critical for forming hydrogen bonds with the kinase hinge region, a common binding motif for many Type I kinase inhibitors. The specific substitution pattern on the aniline ring, including the thiomorpholine and fluorine, fine-tunes these interactions.
Experimental Protocols
To facilitate the evaluation of novel compounds derived from this compound and its analogs, standardized experimental protocols are essential.
General Procedure for the Synthesis of 4-(2-Fluoro-4-aminophenyl)thiomorpholine
-
To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent such as iron powder and ammonium chloride, or conduct catalytic hydrogenation using palladium on carbon.
-
Heat the reaction mixture or stir under a hydrogen atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(2-fluoro-4-aminophenyl)thiomorpholine.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Seed cancer cells (e.g., MCF-7, U87MG) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its true strength lies not in its intrinsic biological activity, but in its strategic role as a precursor to the 4-(2-fluoro-4-aminophenyl)thiomorpholine synthon. This intermediate provides a modular and efficient route to complex and potent drug candidates, most notably demonstrated in the synthesis of the PI3K inhibitor Pictilisib (GDC-0941).
The head-to-head comparison with other heterocyclic building blocks underscores the unique advantages of the thiomorpholine moiety in terms of modulating lipophilicity and metabolic stability. Furthermore, the presence of the fluorine atom on the aniline ring, a feature designed into this building block, offers medicinal chemists a powerful tool to fine-tune the electronic and conformational properties of the final drug molecule, often leading to enhanced potency and improved pharmacokinetic profiles. For researchers and drug development professionals, the strategic use of well-designed building blocks like this compound is a key enabler in the quest for novel and effective therapies.
References
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- E3S Web of Conferences. (2024).
- ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
-
PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
-
PMC - NIH. (2011). Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic. [Link]
-
NIH. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
PubChem - NIH. (n.d.). Pictilisib. [Link]
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
-
PMC - NIH. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]
- ResearchGate. (2025). Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human.
-
PMC - NIH. (n.d.). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]
-
PMC - NIH. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]
- ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
-
PMC - PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
- BenchChem. (n.d.). Fluorine in drug discovery: Role, design and case studies.
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]
-
PMC - NIH. (2011). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
